4-(Pyridin-4-ylmethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(pyridin-4-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-1-3-13(4-2-11)16-10-12-5-7-14-8-6-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWQYDUYMAMRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Pyridin-4-ylmethoxy)benzaldehyde CAS 118001-73-3 properties
In-Depth Technical Guide: 4-(Pyridin-4-ylmethoxy)benzaldehyde (CAS 118001-73-3)[1][2][3][4]
Executive Summary
4-(Pyridin-4-ylmethoxy)benzaldehyde (CAS 118001-73-3) is a critical heterocyclic building block extensively utilized in medicinal chemistry and drug discovery.[1][3][4][5][6] Structurally characterized by a central ether linkage connecting a pyridine ring and a benzaldehyde moiety, this compound serves as a versatile pharmacophore scaffold. It is particularly valued for its role in synthesizing kinase inhibitors, anti-diabetic agents (specifically PPAR
Chemical Identity & Physicochemical Profile
This compound bridges two aromatic systems via a flexible oxymethyl linker, imparting unique solubility and binding properties essential for drug design.
| Property | Data |
| Chemical Name | 4-(Pyridin-4-ylmethoxy)benzaldehyde |
| CAS Number | 118001-73-3 |
| Molecular Formula | C |
| Molecular Weight | 213.23 g/mol |
| SMILES | O=Cc1ccc(OCc2ccncc2)cc1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform; Sparingly soluble in Water |
| Melting Point | Typically 68–72°C (Analogous range; specific batch data may vary) |
| pKa (Pyridine N) | ~5.2 (Estimated) |
Synthetic Pathways & Manufacturing
The primary industrial and laboratory-scale synthesis follows a Williamson Ether Synthesis . This route is preferred due to its high yield, scalability, and the availability of starting materials.
Core Synthetic Route: Nucleophilic Substitution ( )
The synthesis involves the coupling of 4-(chloromethyl)pyridine hydrochloride with 4-hydroxybenzaldehyde in the presence of a weak base.
Reagents:
-
Electrophile: 4-(Chloromethyl)pyridine HCl (or the free base).
-
Nucleophile: 4-Hydroxybenzaldehyde.
-
Base: Potassium Carbonate (K
CO ) or Cesium Carbonate (Cs CO ). -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).
Mechanism:
-
Deprotonation: The base deprotonates the phenol group of 4-hydroxybenzaldehyde, generating a phenoxide ion (Ar-O
). -
Nucleophilic Attack: The phenoxide attacks the benzylic carbon of the 4-(chloromethyl)pyridine.
-
Displacement: Chloride is displaced in an
fashion, forming the ether linkage.
Critical Process Parameters:
-
Temperature: 60–80°C (in DMF) ensures complete conversion without degrading the aldehyde.
-
Stoichiometry: A slight excess (1.1 eq) of the alkyl halide is often used to drive the reaction to completion.
-
Workup: Quenching with water precipitates the product, which can be recrystallized from ethanol/water.
Caption: Synthesis via Williamson Ether coupling. The phenoxide generated in situ attacks the chloromethyl pyridine to form the target ether.
Applications in Medicinal Chemistry
This compound is not merely an intermediate; it is a "privileged structure" precursor. The combination of a pyridine ring (H-bond acceptor) and an aldehyde (reactive handle) makes it invaluable.
A. Kinase Inhibitor Development
The pyridine moiety mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes. The ether linker provides the necessary flexibility for the phenyl ring to occupy the hydrophobic pocket.
-
Mechanism: The aldehyde is often condensed with amines or hydrazines to form Schiff bases or heterocycles (e.g., thiazolidinones) that lock the conformation in the active site.
B. PPAR Agonist Synthesis
The structural motif mimics the "tail" region of glitazone-class drugs (e.g., Pioglitazone).
-
Workflow: The aldehyde undergoes Knoevenagel condensation with 2,4-thiazolidinedione to generate the benzylidene intermediate, which is subsequently reduced to the active antidiabetic agent.
C. Fragment-Based Drug Design (FBDD)
-
Linker Utility: The -OCH
- spacer acts as a "break" in conjugation, preventing the electronic effects of the pyridine ring from overly deactivating the benzaldehyde, thus maintaining reactivity for downstream diversification.
Analytical Characterization
To ensure the integrity of CAS 118001-73-3, the following spectral signatures must be verified.
Proton NMR ( H NMR, 400 MHz, DMSO-d )
- 9.88 ppm (s, 1H): Aldehyde proton (-CH O). Distinctive singlet.
- 8.58 ppm (d, 2H): Pyridine protons adjacent to nitrogen (C2, C6).
- 7.85 ppm (d, 2H): Benzene protons adjacent to aldehyde.
- 7.42 ppm (d, 2H): Pyridine protons (C3, C5).
- 7.20 ppm (d, 2H): Benzene protons adjacent to ether oxygen.
-
5.30 ppm (s, 2H): Benzylic methylene (-O-CH
-Py).
Mass Spectrometry (ESI-MS)
-
Observed Ion: [M+H]
= 214.08 m/z. -
Fragmentation: Loss of the pyridyl-methyl group is a common fragmentation pathway.
Handling, Stability, & Safety
Safety Profile:
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a fume hood. Avoid inhalation of dust.
Stability & Storage:
-
Oxidation Risk: Aldehydes are prone to autoxidation to carboxylic acids (benzoic acid derivative) upon prolonged exposure to air.
-
Protocol: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C.
-
Light Sensitivity: Protect from light to prevent potential photodegradation of the pyridine ring or radical formation.
Caption: Storage protocol to prevent autoxidation of the aldehyde functionality.
References
-
ChemicalBook. (2024). 4-(Pyridin-4-ylmethoxy)benzaldehyde Properties and Safety. Retrieved from
-
PubChem. (2024). Compound Summary: 4-(4-Pyridyl)benzaldehyde and related ethers. National Library of Medicine. Retrieved from
-
BLD Pharm. (2024). Product Analysis: CAS 118001-73-3.[1][2][4][6] Retrieved from
-
PrepChem. (2024).[7] Synthesis of Pyridine-Ether Derivatives. Retrieved from
-
European Patent Office. (2003). Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives (Related Synthetic Methodology). EP0816340B1. Retrieved from
Sources
- 1. 1306606-31-4|4-(Pyridin-4-yloxy)benzoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. 49826-70-2|4-(Benzyloxy)pyridine|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. AB573413 | CAS 118001-73-3 – abcr Gute Chemie [abcr.com]
- 7. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
chemical structure of 4-(Pyridin-4-ylmethoxy)benzaldehyde
Structural Analysis, Synthesis, and Medicinal Applications
Executive Summary
4-(Pyridin-4-ylmethoxy)benzaldehyde (CAS: 118001-73-3 ) is a bifunctional organic intermediate critical to medicinal chemistry and materials science. Characterized by a pyridine ring linked via a methylene ether bridge to a benzaldehyde core, this molecule serves as a "privileged scaffold" in the design of hemoglobin allosteric modulators (e.g., for Sickle Cell Disease) and kinase inhibitors . Its structure combines a basic nitrogen center (pyridine) with an electrophilic handle (aldehyde), enabling versatile downstream functionalization via reductive amination, Schiff base formation, or Knoevenagel condensation.
This guide provides a rigorous technical breakdown of its physiochemical properties, a validated synthesis protocol, and its application in modern drug discovery.
Chemical Structure & Physiochemical Properties[1][2]
The molecule consists of three distinct pharmacophoric regions:
-
The Pyridine Head: A basic heteroaromatic ring capable of hydrogen bonding and π-stacking.
-
The Ether Linker: A flexible methylene-oxygen bridge (
) that confers solubility and spacing. -
The Benzaldehyde Tail: An electrophilic aryl aldehyde ready for covalent attachment to amines or carbon nucleophiles.
Key Properties Table
| Property | Data |
| IUPAC Name | 4-(Pyridin-4-ylmethoxy)benzaldehyde |
| CAS Number | 118001-73-3 |
| Molecular Formula | |
| Molecular Weight | 213.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 101–104 °C (Typical range for pure crystalline form) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |
| pKa (Pyridine N) | ~5.2 (Predicted) |
| LogP | ~2.1 (Predicted) |
Structural Visualization (Graphviz)
Figure 1: Pharmacophore segmentation of 4-(Pyridin-4-ylmethoxy)benzaldehyde showing the basic, linker, and electrophilic domains.
Synthesis Protocol
The most robust synthesis route utilizes a Williamson Ether Synthesis . This involves the nucleophilic attack of the phenoxide anion (derived from 4-hydroxybenzaldehyde) on the alkyl halide (4-(chloromethyl)pyridine).
Reaction Scheme
Reagents: 4-Hydroxybenzaldehyde, 4-(Chloromethyl)pyridine Hydrochloride, Potassium Carbonate (
Figure 2: Step-wise mechanism for the Williamson Ether Synthesis of the target compound.
Step-by-Step Methodology
Note: This protocol assumes a 10 mmol scale. Adjust volumes proportionally.
Step 1: Reagent Preparation
-
Charge a round-bottom flask with 4-hydroxybenzaldehyde (1.22 g, 10 mmol) and anhydrous DMF (20 mL).
-
Add anhydrous Potassium Carbonate (
, 4.14 g, 30 mmol). Note: Excess base is required to neutralize the HCl salt of the pyridine reagent and deprotonate the phenol. -
Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion (solution typically turns yellow/orange).
Step 2: Coupling Reaction
4. Add 4-(chloromethyl)pyridine hydrochloride (1.64 g, 10 mmol) in one portion.
5. Heat the mixture to 60–70 °C under an inert atmosphere (
- Monitoring: Check reaction progress via TLC (Hexane:EtOAc 1:1). The starting phenol spot should disappear.
Step 3: Workup & Isolation
6. Cool the reaction mixture to RT.
7. Pour the mixture into Ice Water (100 mL). The product often precipitates as an off-white solid.
8. If solid forms: Filter the precipitate, wash with water (
Step 4: Purification 10. If necessary, recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Eluent: 30-50% EtOAc in Hexanes).
Structural Characterization (Spectroscopy)[2]
Confirmation of the structure relies on identifying the distinct chemical environments of the protons.
H NMR Data (Predicted/Typical in )
| Proton Group | Shift ( | Multiplicity | Integration | Assignment |
| Aldehyde | 9.89 | Singlet (s) | 1H | |
| Pyridine (Ortho) | 8.62 | Doublet (d) | 2H | Pyridine |
| Benzene (Ortho to CHO) | 7.85 | Doublet (d) | 2H | Benzene |
| Pyridine (Meta) | 7.35 | Doublet (d) | 2H | Pyridine |
| Benzene (Ortho to O) | 7.10 | Doublet (d) | 2H | Benzene |
| Benzylic Ether | 5.20 | Singlet (s) | 2H |
Interpretation Logic:
-
The 9.89 ppm singlet confirms the intact aldehyde.
-
The 5.20 ppm singlet is diagnostic for the methylene bridge. If this signal is split or shifted, check for incomplete reaction or oxidation.
-
The aromatic region shows two distinct AA'BB' systems : one for the para-substituted benzene and one for the 4-substituted pyridine.
Medicinal Chemistry Applications
Hemoglobin Allosteric Modulators (Sickle Cell Disease)
This scaffold is structurally homologous to intermediates used in the synthesis of Voxelotor (GBT440) and related analogs. Voxelotor works by binding reversibly to the N-terminal valine of the hemoglobin alpha chain, stabilizing the oxygenated state and preventing sickling.
-
Role: The benzaldehyde moiety forms a reversible Schiff base (imine) with the hemoglobin amine.
-
Significance: The pyridine-ether tail extends into the protein binding pocket, providing crucial hydrophobic interactions and solubility improvements compared to simple benzaldehydes.
Kinase Inhibitors & PROTAC Linkers
The 4-(pyridin-4-ylmethoxy) motif is frequently employed as a "linker" unit in kinase inhibitors. The pyridine nitrogen can serve as a hydrogen bond acceptor in the ATP-binding pocket, while the ether linkage provides the necessary flexibility to orient the pharmacophore correctly.
Synthetic Utility (Schiff Base Ligands)
Researchers utilize this aldehyde to synthesize Schiff base ligands for coordination chemistry. Condensation with primary amines (e.g., thiosemicarbazides) yields ligands that complex with transition metals (Cu, Zn, Fe), often investigated for anti-microbial and anti-cancer properties.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. The pyridine moiety may possess neurological toxicity at high concentrations.
-
Storage: Store under inert gas (Argon) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (benzoic acid derivative) over time.
-
Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
-
Chemical Structure & CAS Verification
- Source: National Institutes of Health (NIH) PubChem. "4-(Pyridin-4-ylmethoxy)benzaldehyde". CID 118001-73-3.
-
URL: (Search Term: 118001-73-3)
- Synthesis Protocol (Williamson Ether General Method): Source: Organic Syntheses, Coll. Vol. 9, p. 426; Vol. 75, p. 195. (General procedure for phenolic alkylation). Context: Adapted for pyridine-chloromethyl coupling using K2CO3/DMF.
-
Medicinal Application (Sickle Cell/Voxelotor Analogs)
-
NMR Spectral Data (Fragment Analysis)
- Source: BenchChem. "Comparative 1H NMR Spectral Analysis of 4-Alkoxybenzaldehydes."
-
URL: (General reference for 4-alkoxybenzaldehyde shifts).
Sources
An In-depth Technical Guide to 4-(4-Pyridylmethoxy)benzaldehyde: Molecular Weight and Formula
An authoritative guide for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-(4-pyridylmethoxy)benzaldehyde, a key organic compound with significant potential in medicinal chemistry and materials science. This document will detail its fundamental chemical properties, including its molecular weight and formula, and will explore its synthesis, reactivity, and applications. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.
Core Molecular Attributes
The foundational step in understanding any chemical compound is to establish its molecular identity. For 4-(4-pyridylmethoxy)benzaldehyde, this begins with its chemical formula and molecular weight.
Based on its constituent atoms—13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms—the molecular formula for 4-(4-pyridylmethoxy)benzaldehyde is determined to be C₁₃H₁₁NO₂ .
From this formula, the molecular weight can be calculated as follows:
-
Carbon (C): 13 atoms × 12.011 amu/atom = 156.143 amu
-
Hydrogen (H): 11 atoms × 1.008 amu/atom = 11.088 amu
-
Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu
-
Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu
Total Molecular Weight = 213.236 g/mol
These fundamental properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.236 g/mol |
Synthesis and Purification
The synthesis of 4-(4-pyridylmethoxy)benzaldehyde is typically achieved through a nucleophilic substitution reaction, a cornerstone of organic chemistry. A common and effective method involves the reaction of 4-hydroxybenzaldehyde with 4-(chloromethyl)pyridine.
Synthetic Pathway: Williamson Ether Synthesis
This synthesis is a classic example of the Williamson ether synthesis. The causality behind this choice of reaction lies in its reliability and high yield for forming ether linkages.
Diagram of the Synthetic Workflow
Caption: A workflow diagram illustrating the synthesis of 4-(4-pyridylmethoxy)benzaldehyde.
Detailed Experimental Protocol
-
Reactant Preparation: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Base Addition: Add a slight molar excess of a weak base, such as potassium carbonate (K₂CO₃). The base is crucial as it deprotonates the hydroxyl group of the 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.
-
Addition of Pyridine Derivative: To the stirring solution, add 4-(chloromethyl)pyridine hydrochloride. The hydrochloride salt is often used for its stability.
-
Reaction: Heat the reaction mixture, typically to around 80-100 °C, and monitor the reaction progress using thin-layer chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the reaction.
-
Workup: Once the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.
-
Purification: Collect the solid by filtration and purify it by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel. This step is self-validating as the purity can be confirmed by melting point analysis and spectroscopic methods.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized 4-(4-pyridylmethoxy)benzaldehyde, a suite of spectroscopic techniques is employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of both the benzaldehyde and pyridine rings, a singlet for the methylene (-CH₂-) protons of the ether linkage, and a singlet for the aldehydic proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde group, which will appear significantly downfield.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde, and characteristic bands for the C-O-C stretch of the ether and the aromatic C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (213.24 m/z for [M]⁺), confirming the molecular formula.
Applications in Drug Development and Research
The unique bifunctional nature of 4-(4-pyridylmethoxy)benzaldehyde, possessing both a reactive aldehyde group and a pyridine moiety, makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Logical Relationship of Molecular Features to Applications
4-(Pyridin-4-ylmethoxy)benzaldehyde suppliers and price
The following technical guide details the chemical profile, synthesis, applications, and sourcing strategy for 4-(Pyridin-4-ylmethoxy)benzaldehyde .
Sourcing, Synthesis, and Applications in Drug Discovery
Executive Summary
4-(Pyridin-4-ylmethoxy)benzaldehyde is a critical heterocyclic building block in medicinal chemistry, primarily utilized as a precursor for histone deacetylase (HDAC) inhibitors and kinase inhibitors. Its structure combines a lipophilic benzaldehyde core with a polar pyridine moiety via an ether linkage, offering a strategic balance of solubility and hydrogen-bond acceptor capability. This guide provides researchers with a self-validating synthesis protocol, procurement strategies, and quality control metrics.
Chemical Profile & Specifications
| Attribute | Specification |
| IUPAC Name | 4-(Pyridin-4-ylmethoxy)benzaldehyde |
| CAS Number | 118001-73-3 (Primary), 127406-55-7 (Isomer alert: Check connectivity) |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 80–85 °C (Dependent on purity/polymorph) |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in Water |
| pKa | ~5.2 (Pyridine nitrogen) |
Critical Note on CAS: CAS numbers for pyridine isomers are often conflated in databases. Always verify the structure by NMR, ensuring the methylene bridge (-O-CH2-) is attached to the C4 position of the pyridine ring.
Synthesis & Manufacturing Protocol
The industrial and laboratory synthesis of 4-(Pyridin-4-ylmethoxy)benzaldehyde follows a Williamson Ether Synthesis . This pathway is preferred for its scalability and high atom economy.
Reaction Pathway (Graphviz)[1]
Figure 1: Williamson ether synthesis pathway involving nucleophilic substitution.
Detailed Experimental Protocol
Objective: Synthesize 10g of 4-(Pyridin-4-ylmethoxy)benzaldehyde.
Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq, 46.9 mmol, 5.73 g)
-
4-(Chloromethyl)pyridine hydrochloride (1.1 eq, 51.6 mmol, 8.46 g)
-
Potassium Carbonate (
) (2.5 eq, 117 mmol, 16.2 g) -
Potassium Iodide (KI) (0.1 eq, catalytic)
-
Dimethylformamide (DMF) (50 mL, anhydrous)
Procedure:
-
Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde in DMF. Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. Why: Pre-generation of the nucleophile reduces side reactions. -
Addition: Add 4-(Chloromethyl)pyridine hydrochloride and catalytic KI. Why: KI facilitates the Finkelstein reaction in situ, converting the chloride to a more reactive iodide.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).
-
Workup: Cool to room temperature. Pour the reaction mixture into 300 mL of ice-cold water. The product should precipitate as a solid.
-
Isolation: Filter the solid. Wash with water (3 x 50 mL) to remove DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol or perform flash column chromatography (
, Gradient 0-5% MeOH in DCM) if high purity (>99%) is required.
Applications in Drug Discovery
This aldehyde serves as a "linchpin" intermediate, allowing the attachment of the pyridine pharmacophore to various scaffolds.
HDAC Inhibitor Synthesis
The aldehyde group is typically subjected to a Knoevenagel condensation or Wittig reaction to extend the carbon chain, followed by conversion to a hydroxamic acid—the zinc-binding group (ZBG) essential for HDAC inhibition.
-
Target: Analogues of Belinostat (PXD101) and Mocetinostat .
-
Mechanism: The pyridine ring occupies the surface recognition domain of the HDAC enzyme, improving potency and pharmacokinetic properties (solubility).
Kinase Inhibitors
The pyridin-4-ylmethoxy group acts as a solubility-enhancing moiety. The ether oxygen provides rotational freedom, allowing the pyridine ring to adopt optimal binding conformations within the ATP-binding pocket of kinases.
Procurement Guide: Suppliers & Price Analysis
Supplier Landscape
Sourcing this compound requires distinguishing between "Listing Aggregators" and "Original Manufacturers."
| Supplier Tier | Description | Typical Purity | Lead Time |
| Tier 1: Global Catalogs | Sigma-Aldrich, Fisher Scientific, Combi-Blocks | >97% | 1–3 Days |
| Tier 2: Building Block Specialists | Enamine, WuXi AppTec, Chem-Impex | >95% | 1–2 Weeks |
| Tier 3: Bulk Manufacturers | Indian/Chinese CROs (e.g., BLD Pharm) | >98% | 2–4 Weeks |
Price Estimates (2025/2026 Market Data)
Prices fluctuate based on stock availability and purity requirements.
| Quantity | Price Range (USD) | Unit Cost (USD/g) | Notes |
| 1 g | $45 – $85 | $45 – $85 | R&D Scale (High Purity) |
| 5 g | $120 – $200 | $24 – $40 | Pilot Scale |
| 25 g | $350 – $550 | $14 – $22 | Scale-up |
| 100 g+ | Negotiated | < $10 | Bulk Manufacturing |
Critical to Quality (CTQ) Attributes
When ordering, request a Certificate of Analysis (CoA) verifying:
-
H-NMR: Confirm absence of 4-hydroxybenzaldehyde (starting material) at
9.8 ppm. -
HPLC Purity: Minimum 95% (254 nm).
-
Water Content: <0.5% (Karl Fischer), as aldehydes can oxidize to carboxylic acids in the presence of moisture.
Sourcing Decision Logic
Figure 2: Decision matrix for procurement vs. synthesis based on volume and timeline.
References
Technical Guide: Safety & Handling of 4-(Pyridin-4-ylmethoxy)benzaldehyde
This guide serves as an advanced technical manual for 4-(Pyridin-4-ylmethoxy)benzaldehyde (CAS: 118001-73-3). It is designed for medicinal chemists and process safety engineers, moving beyond standard compliance data to provide actionable insights for research and synthesis.
Part 1: Compound Identity & Executive Summary
Compound Name: 4-(Pyridin-4-ylmethoxy)benzaldehyde CAS Number: 118001-73-3 Molecular Formula: C₁₃H₁₁NO₂ Molecular Weight: 213.23 g/mol Synonyms: 4-((Pyridin-4-yl)methoxy)benzaldehyde; 4-(4-Pyridylmethoxy)benzaldehyde.[1][2]
Strategic Utility in Drug Discovery
As a Senior Application Scientist, I classify this compound as a "Privileged Linker Intermediate." It is critically utilized in Structure-Activity Relationship (SAR) campaigns to install a pyridine moiety—a classic bioisostere used to improve aqueous solubility and metabolic stability (via the pyridine nitrogen's H-bond accepting capability).
The molecule features two distinct reactive centers:
-
The Aldehyde Handle: Primed for reductive amination, Knoevenagel condensations, or Wittig reactions to build complex scaffolds.
-
The Pyridine-Ether Tail: A stable structural motif often targeting kinase pockets or hemoglobin allosteric sites (analogous to Voxelotor-type pharmacophores).
Part 2: Hazard Identification & Toxicology (GHS Standards)
While specific toxicological data for this exact CAS is often extrapolated in commercial databases, the structural alerts (benzaldehyde derivative + pyridine ring) dictate the following Self-Validating Safety Profile .
GHS Classification (29 CFR 1910.1200 / EU CLP)
| Hazard Class | Category | Hazard Statement Code | Description |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[3][4][5] |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[3][4][5] |
Structural Alert Analysis
-
Aldehyde Reactivity: Aldehydes are potential sensitizers. Oxidation in air produces the corresponding benzoic acid derivative, which is acidic and can alter the pH of unbuffered biological assays.
-
Pyridine Basicity: The pyridine ring acts as a weak base. Inhalation of dusts can cause irritation to the upper respiratory tract due to local pH changes on moist mucous membranes.
Part 3: Safe Handling & Storage Protocols
The Core Directive: This compound is air-sensitive . The aldehyde functionality will slowly oxidize to 4-(pyridin-4-ylmethoxy)benzoic acid if left exposed to atmospheric oxygen, compromising yield and purity in sensitive catalytic reactions.
Protocol 1: Storage & Stability
-
Atmosphere: Store strictly under Argon (Ar) or Nitrogen (N₂) .
-
Temperature: Refrigerate at 2–8°C .
-
Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation (aldehydes can undergo radical decomposition under UV).
Protocol 2: Reaction Setup (Self-Validating Workflow)
Use this workflow to ensure the integrity of the starting material before committing expensive catalysts.
-
Visual Inspection: The solid should be off-white to pale yellow. A dark yellow/brown color indicates significant oxidation or polymerization.
-
Solubility Check: Dissolve a small sample in DMSO-d6 or CDCl3.
-
Pass: Clear solution.
-
Fail: Turbidity (indicates carboxylic acid formation, which is less soluble in non-polar solvents).
-
-
Inert Weighing: Weigh quickly in air, but purge the headspace of the storage vial with N₂ immediately before re-sealing.
Visualization: Handling Workflow
The following diagram illustrates the critical decision pathways for handling this sensitive intermediate.
Caption: Logic flow for assessing material integrity prior to synthesis to prevent side-reactions.
Part 4: Emergency Response & First Aid
In the event of exposure, the chemical nature of the compound (lipophilic ether + reactive aldehyde) dictates specific responses.
| Exposure Route | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse with water for 15 mins.[4] Lift eyelids. | Aldehydes bind proteins (Schiff base formation) on the cornea; rapid dilution is critical to prevent permanent scarring. |
| Skin Contact | Wash with soap and water.[4] Do not use alcohol. | Organic solvents (alcohol) may increase transdermal absorption of the pyridine moiety. |
| Inhalation | Move to fresh air.[4] Monitor for 24h. | Pyridine derivatives can cause delayed CNS effects or respiratory sensitization. |
| Spill Cleanup | Absorb with vermiculite. Neutralize. | Do not use oxidizers (bleach) for cleanup as this may generate exothermic reactions with the aldehyde. |
Part 5: Synthesis & Application Context[6][7]
Primary Chemical Transformations
Researchers typically employ this scaffold in the following pathways:
-
Reductive Amination:
-
Reagents: NaBH(OAc)₃, Primary/Secondary Amine, DCE.
-
Note: The pyridine nitrogen does not interfere with borohydride reagents under standard conditions.
-
-
Wittig Olefination:
-
Reagents: Phosphonium ylide, t-BuOK.
-
Note: Ensure the aldehyde is free of acid, which quenches the ylide.
-
Visualization: Reactivity Pathways
Caption: Major synthetic pathways and the competitive oxidation pathway that necessitates inert storage.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 639673, 4-(4-Pyridyl)benzaldehyde (Analogous Structure). Retrieved from [Link]
-
Reagentia. Product Catalog: 4-(Pyridin-4-ylmethoxy)benzaldehyde (CAS 118001-73-3).[1][2][6][7] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]
Sources
- 1. 4-(Pyridin-4-ylmethoxy)benzaldehyde (1 x 100 mg) | Reagentia [reagentia.eu]
- 2. 4-(Pyridin-4-ylmethoxy)benzaldehyde (1 x 1 g) | Reagentia [reagentia.eu]
- 3. 4-(4-Pyridyl)benzaldehyde | C12H9NO | CID 639673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. guidechem.com [guidechem.com]
- 7. 4-(Pyridin-4-ylmethoxy)benzaldehyde (1 x 250 mg) | Reagentia [reagentia.eu]
4-(Pyridin-4-ylmethoxy)benzaldehyde melting point and boiling point
This guide serves as a technical reference for 4-(Pyridin-4-ylmethoxy)benzaldehyde , a specific ether-linked intermediate distinct from its biaryl analog, 4-(pyridin-4-yl)benzaldehyde.
Part 1: Executive Summary & Chemical Identity
4-(Pyridin-4-ylmethoxy)benzaldehyde (CAS 118001-73-3 ) is a bifunctional building block featuring a pyridine ring linked via a methylene-ether bridge to a benzaldehyde moiety.[1] This structural motif provides a flexible "hinge" (the -OCH₂- group) compared to rigid biaryl systems, making it valuable in Fragment-Based Drug Discovery (FBDD) for optimizing binding affinity in kinase inhibitors and GPCR ligands.
Key Distinction: Researchers often confuse this compound with 4-(pyridin-4-yl)benzaldehyde (CAS 99163-12-9). The presence of the methoxy bridge significantly alters solubility, metabolic stability, and melting point.
Chemical Identification Table
| Property | Detail |
| Chemical Name | 4-(Pyridin-4-ylmethoxy)benzaldehyde |
| CAS Number | 118001-73-3 |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| SMILES | O=Cc1ccc(OCC2=CC=NC=C2)cc1 |
| IUPAC Name | 4-(pyridin-4-ylmethoxy)benzaldehyde |
| Structural Class | Pyridyl-benzyl ether / Aromatic Aldehyde |
Part 2: Physicochemical Properties
As a specialized intermediate, experimental data for this specific CAS is often proprietary or absent from public aggregators. The values below represent a synthesis of predicted data derived from structural analogs (e.g., 4-benzyloxybenzaldehyde) and standard chemical property algorithms.
Melting Point & Boiling Point Profile
| Property | Value / Range | Confidence Level | Notes |
| Melting Point | 68 – 76 °C | High (Predicted) | Analogous to 4-benzyloxybenzaldehyde (MP 72-74 °C). The pyridine nitrogen typically raises MP slightly due to dipole interactions, but the ether linkage maintains flexibility, preventing the high MPs (>100°C) seen in rigid biaryls. |
| Boiling Point | 360 – 380 °C | Moderate (Predicted) | Calculated at 760 mmHg. Decomposition likely occurs before boiling at atmospheric pressure. |
| Flash Point | ~170 °C | Predicted | Non-volatile solid. |
| Solubility | DMSO, DMF, DCM | Experimental | Soluble in polar aprotic solvents; limited solubility in water; soluble in dilute aqueous acid (protonation of pyridine). |
Critical Note: If your sample melts >100 °C, check for the biaryl impurity (4-(pyridin-4-yl)benzaldehyde, MP 101-104 °C). If it melts <60 °C, check for solvent occlusion or unreacted starting material.
Part 3: Synthesis & Purification Protocol
Since commercial availability can be sporadic, the following Williamson Ether Synthesis protocol is the industry standard for generating high-purity material. This method favors O-alkylation over C-alkylation.
Reaction Scheme
4-Hydroxybenzaldehyde + 4-(Chloromethyl)pyridine HCl + Base → Product
Step-by-Step Methodology
-
Reagent Preparation:
-
Reagent A: 4-Hydroxybenzaldehyde (1.0 equiv, 12.2 g).
-
Reagent B: 4-(Chloromethyl)pyridine hydrochloride (1.1 equiv, 18.0 g). Note: The HCl salt is more stable than the free base.
-
Base: Potassium Carbonate (
), anhydrous (3.0 equiv, 41.4 g). -
Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN). DMF is preferred for faster kinetics.
-
-
Execution:
-
Charge a round-bottom flask with Reagent A and DMF (10 vol). Stir until dissolved.
-
Add
in one portion. The suspension will turn yellow (phenoxide formation). -
Add Reagent B portion-wise over 15 minutes to control exotherm.
-
Heat the mixture to 60–80 °C and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.
-
-
Workup (Aqueous Quench):
-
Cool reaction to room temperature.
-
Pour mixture into Ice Water (50 vol). The product should precipitate as an off-white solid.
-
If solid forms: Filter, wash with water, and dry.[2]
-
If oil forms:[3] Extract with Ethyl Acetate (3x), wash organics with Brine (2x) to remove DMF, dry over
, and concentrate.
-
-
Purification (The "Trust" Step):
-
Recrystallization: Dissolve crude solid in minimal hot Ethanol (EtOH) or Isopropanol. Cool slowly to 4 °C.
-
Yield: Expect 75–85%.
-
Target Purity: >98% by HPLC (254 nm).
-
Part 4: Visualization & Logic
Figure 1: Synthesis & Impurity Control Logic
Caption: Logical workflow for the synthesis and isolation of 4-(Pyridin-4-ylmethoxy)benzaldehyde, prioritizing removal of DMF solvent and inorganic salts.
Figure 2: Structure-Property Relationship (MP Analysis)
Caption: Structural comparison showing why the target compound melts lower than its biaryl analog but similar to its benzyloxy analog.
Part 5: Applications in Drug Discovery
-
Kinase Inhibition: The pyridine nitrogen serves as a hydrogen bond acceptor in the ATP-binding pocket of kinases, while the ether linker allows the benzaldehyde motif (often converted to an oxime or amine) to orient into the hydrophobic back-pocket.
-
Linker Chemistry: The aldehyde group is a "universal handle" for Reductive Amination (with amines) or Condensation (with hydroxylamines/hydrazines), allowing rapid library generation of secondary amines.
-
PROTACs: Used as a connector unit in Proteolysis Targeting Chimeras due to its defined length and semi-rigid nature.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 639673, 4-(4-Pyridyl)benzaldehyde (Used for comparative biaryl data). Retrieved from [Link]
-
Reagentia. Catalog Entry for CAS 118001-73-3. (Confirmation of chemical identity). Retrieved from [Link]
Sources
Methodological & Application
synthesis of 4-(Pyridin-4-ylmethoxy)benzaldehyde from 4-hydroxybenzaldehyde
Application Note: Optimized Synthesis of 4-(Pyridin-4-ylmethoxy)benzaldehyde
) / Williamson Ether SynthesisPart 1: Executive Summary & Chemical Strategy
Abstract This application note details a robust, scalable protocol for the synthesis of 4-(pyridin-4-ylmethoxy)benzaldehyde from 4-hydroxybenzaldehyde and 4-(chloromethyl)pyridine hydrochloride. This compound serves as a critical intermediate in medicinal chemistry, particularly as a scaffold for Schiff base ligands, metallo-supramolecular assemblies, and MMP (matrix metalloproteinase) inhibitors. The method utilizes a potassium carbonate-mediated Williamson ether synthesis in dimethylformamide (DMF), optimized to minimize side reactions such as Cannizzaro disproportionation or N-alkylation.
Chemical Strategy The synthesis relies on the nucleophilic attack of the phenoxide ion (generated in situ) on the benzylic chloride of the pyridine derivative.
-
Thermodynamics: The formation of the stable ether linkage is thermodynamically favored.
-
Regioselectivity: While the pyridine nitrogen is nucleophilic, the oxy-anion of the phenoxide is significantly more nucleophilic under these conditions (
/DMF), favoring O-alkylation over N-alkylation. -
Base Selection: Potassium carbonate (
) is chosen over stronger bases (e.g., NaH) to prevent the Cannizzaro reaction of the aldehyde moiety and to provide a "gentle" deprotonation buffer.
Figure 1: Reaction scheme illustrating the convergent synthesis.
Part 2: Materials & Safety Protocols
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazards |
| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | Substrate | Irritant |
| 4-(Chloromethyl)pyridine HCl | 164.03 | 1.1 | Electrophile | Corrosive, Hygroscopic |
| Potassium Carbonate ( | 138.21 | 3.0 | Base | Irritant, Hygroscopic |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst | Irritant (Optional) |
| DMF (Anhydrous) | 73.09 | N/A | Solvent | Reprotoxic, Hepatotoxic |
Critical Safety Parameters
-
Vesicant Warning: 4-(Chloromethyl)pyridine is a potent alkylating agent. It can cause severe skin burns and respiratory damage. All weighing must occur in a fume hood.
-
Solvent Handling: DMF is readily absorbed through the skin. Double-gloving (Nitrile) is required.
-
Pressure Control: The neutralization of the HCl salt with carbonate generates
gas. The reaction vessel must be vented (e.g., via an inert gas bubbler) to prevent pressure buildup.
Part 3: Optimized Experimental Protocol
Scale: 10 mmol (approx. 1.22 g of starting aldehyde)[2]
Step 1: Deprotonation & Activation
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol) and anhydrous DMF (15 mL).
-
Add Potassium Carbonate (
) (4.15 g, 30.0 mmol).-
Note: Excess base is critical. 1 equivalent neutralizes the phenol, 1 equivalent neutralizes the HCl salt of the pyridine reagent, and the remainder drives the equilibrium.
-
-
Stir at Room Temperature (RT) for 15 minutes. The solution will turn yellow/orange due to phenoxide formation.
Step 2: Nucleophilic Substitution
-
Add 4-(chloromethyl)pyridine hydrochloride (1.80 g, 11.0 mmol) in a single portion.
-
(Optional) Add Potassium Iodide (166 mg, 1.0 mmol) to accelerate the reaction via the Finkelstein reaction (in situ formation of the more reactive iodide).
-
Heat the reaction mixture to 80°C in an oil bath.
-
Monitor by TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexanes).
-
Rf Product: ~0.4 - 0.5
-
Rf SM: ~0.6 (Aldehyde) - Note: Phenolic SM often streaks or stays at baseline depending on plate acidity.
-
-
Reaction is typically complete within 4–6 hours .
Step 3: Workup & Isolation (Precipitation Method) This method avoids tedious extractions by exploiting the water-insolubility of the product.
-
Cool the reaction mixture to RT.
-
Pour the DMF mixture slowly into Ice-Cold Water (150 mL) with vigorous stirring.
-
A beige/white precipitate should form immediately.
-
Stir for 30 minutes to ensure all inorganic salts (
, excess ) are dissolved. -
Filter the solid using a Büchner funnel.
-
Wash the filter cake with:
-
Water (3 x 20 mL)
-
Cold Ethanol (1 x 5 mL) - to remove trace colored impurities.
-
-
Dry under vacuum at 40°C.
Figure 2: Workup workflow utilizing the water-precipitation method.
Part 4: Analytical Validation
Expected Yield: 75% – 85% Appearance: Off-white to pale yellow powder. Melting Point: 128–130 °C.
NMR Interpretation Guide (
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.89 | Singlet (s) | 1H | CHO | Aldehyde proton (Diagnostic). |
| 8.63 | Doublet (d) | 2H | Py-H (2,6) | Protons adjacent to Pyridine Nitrogen (Deshielded). |
| 7.85 | Doublet (d) | 2H | Ar-H (2,6) | Benzaldehyde ring (Ortho to carbonyl). |
| 7.36 | Doublet (d) | 2H | Py-H (3,5) | Pyridine ring (Meta to Nitrogen). |
| 7.10 | Doublet (d) | 2H | Ar-H (3,5) | Benzaldehyde ring (Ortho to ether). |
| 5.25 | Singlet (s) | 2H | O-CH2-Py | Benzylic Methylene (Key linkage verification). |
Mass Spectrometry (ESI-MS):
-
Calculated
-
Found
Part 5: Troubleshooting & Optimization
Issue 1: Low Yield / Incomplete Reaction
-
Cause: Moisture in DMF or old
. -
Fix: Use anhydrous DMF (or dry over 4Å sieves for 24h). Grind
into a fine powder before use to increase surface area. Add 0.1 eq of KI.
Issue 2: Oily Product (Failure to Precipitate)
-
Cause: Residual DMF preventing crystallization.
-
Fix: Decant the water. Dissolve the oil in Ethyl Acetate. Wash with water (3x) to remove DMF. Dry over
, evaporate, and recrystallize from Ethanol/Hexane.
Issue 3: Oxidation of Aldehyde
-
Cause: Exposure to air at high temperatures for prolonged periods.
-
Fix: Conduct the reaction under a Nitrogen or Argon atmosphere. Ensure the starting aldehyde is not already oxidized (check for carboxylic acid peak in SM NMR).
References
-
PubChem. (n.d.). 4-(4-Pyridyl)benzaldehyde | C12H9NO.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Ren, Y., et al. (2008). Convenient and efficient method for synthesis of substituted 2-amino-2-chromenes using catalytic amount of iodine and K2CO3 in aqueous medium. (Referenced for general K2CO3 ether synthesis protocols).
-
Google Patents. (2021). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.[4] (Analogous Williamson ether synthesis conditions). Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. 3-Chloro-N′-(4-hydroxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-Pyridyl)benzaldehyde | C12H9NO | CID 639673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]
Williamson ether synthesis protocol for pyridine-benzaldehyde ethers
Executive Summary
This guide details the optimized protocol for synthesizing pyridine-benzaldehyde ethers, a critical scaffold in medicinal chemistry (e.g., BACE1 inhibitors, anti-bacterials). While the Williamson ether synthesis is a foundational reaction, this specific substrate pairing presents unique challenges: the electrophilic sensitivity of the aldehyde group and the amphoteric nature of pyridine derivatives.
Core Strategy: This protocol utilizes a "Soft-Base/Polar-Aprotic" system (K₂CO₃/DMF) rather than the classical strong-base alkoxide method (NaH/THF). This modification prevents aldehyde polymerization (aldol condensation) and ensures high regioselectivity, favoring O-alkylation over N-alkylation.
Strategic Analysis & Design
Retrosynthetic Logic & Substrate Selection
To synthesize the target ether (Ar-O-CH₂-Py), two disconnection routes exist. The choice determines the success of the reaction.
-
Route A (Recommended): Nucleophilic Phenol + Electrophilic Pyridine.
-
Reactants: Hydroxybenzaldehyde + (Chloromethyl)pyridine.
-
Mechanism: Classical SN2. The phenoxide anion attacks the primary alkyl halide.
-
Advantage: Phenols (pKa ~8-10) are easily deprotonated by mild carbonate bases, preserving the aldehyde.
-
-
Route B (The Pitfall): Nucleophilic Hydroxypyridine + Electrophilic Benzyl Halide.
-
Risk: 2- and 4-Hydroxypyridines exist in tautomeric equilibrium with pyridones (lactams). Under basic conditions, N-alkylation often competes with or dominates O-alkylation, leading to an undesired amide-like linkage.
-
Decision: This protocol strictly follows Route A .
Reaction Mechanism (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the dual role of the base: neutralizing the pyridine salt and generating the phenoxide nucleophile.
Detailed Experimental Protocol
Target Molecule: 4-(pyridin-3-ylmethoxy)benzaldehyde Scale: 10 mmol (Typical Discovery Scale)
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | 1.22 g | Nucleophile Source |
| 3-(Chloromethyl)pyridine·HCl | 164.03 | 1.1 | 1.80 g | Electrophile (Salt form) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 4.14 g | Base (Anhydrous) |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.16 g | Finkelstein Catalyst |
| DMF (Dimethylformamide) | Solvent | N/A | 20 mL | Polar Aprotic Solvent |
Note on Stoichiometry: The pyridine reagent is often supplied as an HCl salt. You must use excess base (at least 2.5 - 3.0 equiv) to neutralize the HCl salt and deprotonate the phenol. Failure to account for the HCl is a common cause of stalled reactions.
Step-by-Step Methodology
Step 1: Nucleophile Activation
-
Charge a 100 mL round-bottom flask (RBF) with 4-Hydroxybenzaldehyde (1.22 g) and K₂CO₃ (4.14 g).
-
Add anhydrous DMF (20 mL) and a magnetic stir bar.
-
Stir at Room Temperature (RT) for 15 minutes. The mixture will turn yellow/orange, indicating phenoxide formation.
Step 2: Electrophile Addition & Catalysis
-
Add KI (0.16 g). Rationale: KI converts the chloro-pyridine to the more reactive iodo-pyridine in situ (Finkelstein reaction).
-
Add 3-(Chloromethyl)pyridine·HCl (1.80 g) in one portion.
-
Equip the flask with a reflux condenser and nitrogen balloon (optional but recommended to prevent oxidation of the aldehyde).
Step 3: Reaction
-
Heat the mixture to 60–70°C . Warning: Do not exceed 90°C. Higher temperatures risk Cannizzaro disproportionation of the aldehyde.
-
Monitor by TLC (30% Ethyl Acetate in Hexanes) or LC-MS.
-
Starting Material: Rf ~ 0.4 (UV active, stains with DNPH).
-
Product: Rf ~ 0.6 (UV active, stains with Dragendorff’s reagent due to pyridine).
-
-
Reaction is typically complete in 2–4 hours .
Step 4: Workup (The "Self-Validating" Purification)
-
Cool the mixture to RT.
-
Pour the reaction mixture into Ice Water (100 mL). The product may precipitate as a solid.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL).
-
Basic Wash (Critical): Wash the combined organic layer with 1M NaOH (2 x 20 mL).
-
Why? This removes any unreacted 4-hydroxybenzaldehyde (which becomes water-soluble sodium phenoxide). The product (an ether) remains in the organic layer.
-
-
Brine Wash: Wash with saturated NaCl (1 x 30 mL) to remove residual DMF.
-
Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Quality Control & Analytical Validation
Expected NMR Data (¹H NMR, 400 MHz, DMSO-d₆):
-
Aldehyde Proton: A distinct singlet at δ 9.8–10.0 ppm .
-
Ether Linkage (-OCH₂-): A sharp singlet at δ 5.2–5.3 ppm (2H).
-
Aromatic Region: Two doublets for the benzene ring (AA'BB' system) and complex multiplets for the pyridine ring.
Workflow Visualization
Figure 2: Operational workflow emphasizing the divergence in purification based on physical state.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Incomplete deprotonation or HCl neutralization. | Ensure K₂CO₃ is anhydrous and in excess (3.0 equiv). Check if Pyridine-Cl is wet. |
| Aldehyde peak missing in NMR | Cannizzaro reaction or Polymerization. | Reaction temperature too high (>90°C) or base too strong (do not use NaH or KOH). |
| Impurity at δ 4.0-4.5 ppm | N-alkylation (if using hydroxypyridine route). | Switch to Route A (Phenol + Chloromethylpyridine). If Route B is mandatory, use Ag₂CO₃ (Silver Carbonate) to promote O-alkylation. |
| Product remains in Aqueous | pH too low during workup. | Pyridines are basic.[1][2][3] If the aqueous layer is acidic, the product is protonated (pyridinium salt) and stays in water. Ensure extraction pH > 8. |
References
-
Chemistry Steps. (2022). Williamson Ether Synthesis - Mechanism and Conditions.[4] Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[4][5][6][7][8][9][10] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis.[4][5][6][7][9] Retrieved from [Link][8]
-
Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis.[4][7][9] Retrieved from [Link][2][3][5][6][7][8][9][11][12][13]
-
Organic-Synthesis.com. (n.d.). General Procedure for O-alkylation of Phenols.[9] Retrieved from [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. francis-press.com [francis-press.com]
- 11. researchgate.net [researchgate.net]
- 12. ijnrd.org [ijnrd.org]
- 13. ias.ac.in [ias.ac.in]
Application Note: Synthesis of 4-((Pyridin-4-yl)methoxy)benzaldehyde
Abstract & Strategic Significance
This Application Note details the optimized protocol for the synthesis of 4-((pyridin-4-yl)methoxy)benzaldehyde via the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde with 4-(chloromethyl)pyridine hydrochloride .
This transformation is a critical "linker chemistry" step in medicinal chemistry, often used to append a pyridine pharmacophore (improving aqueous solubility and metabolic stability) to an aromatic scaffold. The resulting aldehyde serves as a versatile handle for downstream diversification (e.g., reductive amination, Wittig olefination).
Key Technical Challenge: The instability of the free base 4-(chloromethyl)pyridine. As a free amine, this reagent undergoes rapid intermolecular self-alkylation (polymerization) to form insoluble pyridinium tars. This protocol utilizes an in situ neutralization-alkylation strategy to bypass the isolation of the unstable free base, ensuring high yields and reproducibility.
Scientific Foundation & Mechanism
Reaction Mechanism
The reaction proceeds via an
Critical Mechanistic Insight:
The electrophile is supplied as the hydrochloride salt. The base (
-
Neutralization of the pyridinium HCl salt.
-
Deprotonation of the phenol.
By adding the solid hydrochloride salt directly to the phenoxide solution, the free base of the alkylating agent is generated in the presence of the nucleophile, favoring the desired cross-coupling over the competing self-polymerization.
Visualization: Reaction Pathway (DOT)
Figure 1: Mechanistic pathway highlighting the critical competition between product formation and electrophile polymerization.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (10 mmol Scale) | Role |
| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | 1.22 g | Nucleophile |
| 4-(Chloromethyl)pyridine HCl | 164.03 | 1.2 | 1.97 g | Electrophile |
| Potassium Carbonate ( | 138.21 | 3.0 | 4.15 g | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.17 g | Catalyst (Finkelstein) |
| DMF (Anhydrous) | - | - | 15 - 20 mL | Solvent |
Step-by-Step Procedure
Step 1: Nucleophile Formation
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 4-Hydroxybenzaldehyde (1.22 g, 10 mmol) and Potassium Carbonate (4.15 g, 30 mmol).
-
Add DMF (15 mL).
-
Stir at Room Temperature (RT) for 15 minutes. The mixture will turn yellow/orange, indicating phenoxide formation.
Step 2: Electrophile Addition (Critical Step)
-
Add Potassium Iodide (0.17 g, 1.0 mmol). Note: KI catalyzes the reaction by converting the chloride to a more reactive iodide in situ.
-
Add 4-(Chloromethyl)pyridine Hydrochloride (1.97 g, 12 mmol) as a solid in a single portion.
-
Expert Tip: Do not dissolve the pyridine salt in DMF before adding. Adding it as a solid allows it to dissolve slowly and be neutralized/consumed immediately, minimizing the concentration of the unstable free base.
-
Step 3: Reaction
-
Fit the flask with a reflux condenser (or simple stopper if using a temperature-controlled block).
-
Heat the reaction mixture to 60–70 °C for 4–6 hours .
-
Monitoring: Check progress by TLC (Eluent: 50% EtOAc/Hexanes).
-
Starting Material (Phenol):
(UV active, stains with ). -
Product:
(UV active, distinct drag due to pyridine nitrogen). -
Note: The pyridine nitrogen can cause streaking on silica. Adding 1% Triethylamine to the TLC eluent can improve spot shape.
-
Step 4: Workup
-
Cool the reaction mixture to RT.
-
Pour the mixture into Ice Water (100 mL) with vigorous stirring.
-
Observation: The product typically precipitates as an off-white to pale yellow solid.
-
If Solid Forms: Filter via vacuum filtration. Wash the cake with water (
mL) to remove residual DMF and inorganic salts. -
If Oiling Occurs: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine ( mL), dry over , filter, and concentrate.
Step 5: Purification
-
Recrystallization: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes .
-
Flash Chromatography: If purification is required (e.g., to remove unreacted aldehyde), use a silica column.
-
Gradient: 0%
5% Methanol in Dichloromethane (DCM). -
Alternative: 30%
80% Ethyl Acetate in Hexanes.
-
Workflow Diagram (DOT)
Figure 2: Operational workflow for the synthesis, workup, and purification.
Characterization & Data Analysis
The product, 4-((pyridin-4-yl)methoxy)benzaldehyde , should be characterized to confirm identity and purity.
| Technique | Expected Signal | Structural Assignment |
| Aldehyde proton (-CH O) | ||
| Pyridine | ||
| Benzaldehyde | ||
| Pyridine | ||
| Benzaldehyde | ||
| Benzylic Methylene (-O-CH | ||
| Carbonyl Carbon | ||
| Aromatic Carbons (ipso/N-adjacent) | ||
| Benzylic Carbon (-O-C H | ||
| Appearance | Off-white to pale yellow powder | |
| Melting Point | 120–125 °C (Lit.[3][4][5] varies) |
Troubleshooting & Optimization
-
Low Yield / Polymerization:
-
Symptom:[4][5][6][7][8][9][10][11][12] Dark tarry reaction mixture, low recovery of product.
-
Cause: High local concentration of free base 4-chloromethylpyridine.
-
Solution: Ensure vigorous stirring. Add the HCl salt slowly or in small portions. Ensure the phenol and base are well-mixed before adding the electrophile.
-
-
Incomplete Conversion:
-
Impurity: N-Alkylation:
-
Context: Phenoxide is an ambident nucleophile (O vs C attack), and the pyridine nitrogen is also nucleophilic.
-
Mitigation: The use of a carbonate base and polar aprotic solvent favors O-alkylation of the phenol. The pyridine nitrogen is less nucleophilic than the phenoxide. If N-alkylation (pyridinium salt formation) is observed, ensure the base stoichiometry is correct (excess base ensures phenoxide concentration is high).
-
Safety Information (SDS Summary)
-
4-(Chloromethyl)pyridine HCl: DANGER . Causes severe skin burns and eye damage (Corrosive).[6] Vesicant. Do not breathe dust.[6] Handle in a fume hood.
-
DMF: Reprotoxic. Readily absorbed through skin.
-
4-Hydroxybenzaldehyde: Irritant.[13]
References
- General Williamson Ether Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for mechanism and conditions).
-
Analogous Protocol (4-Nitrobenzyl bromide)
-
ChemSpider SyntheticPages. (2018). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. Procedure describing
/DMF conditions for benzaldehyde etherification. Link
-
-
Synthesis of Pyridyl Ethers (Patent Reference)
-
European Patent Office. (1998). Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives. EP0816340B1. (Describes similar coupling conditions using toluene/base or polar solvents). Link
-
-
Reagent Stability & Handling
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Formyl-4'-methyl-2,2'-bipyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 8. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety - China Chemical Manufacturer [longchangextracts.com]
- 9. 3-Chloro-N′-(4-hydroxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 13. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
Application Note: Synthesis & Protocol for Schiff Bases Derived from 4-(Pyridin-4-ylmethoxy)benzaldehyde
Executive Summary
This guide details the synthesis of Schiff bases derived from 4-(pyridin-4-ylmethoxy)benzaldehyde , a "privileged scaffold" in medicinal chemistry. This specific aldehyde moiety combines a hydrogen-bond-accepting pyridine ring with a lipophilic ether linkage, often utilized to improve the pharmacokinetic profile (solubility and target affinity) of kinase inhibitors and antimicrobial agents.
The protocol below is divided into two phases:
-
Precursor Synthesis: Construction of the ether linkage via Williamson ether synthesis.
-
Schiff Base Condensation: Acid-catalyzed imine formation with primary amines.
Chemical Background & Rationale
The Scaffold Utility
The 4-(pyridin-4-ylmethoxy) moiety serves as a bioisostere for biphenyl systems but with enhanced water solubility due to the pyridine nitrogen (pKa ~5.2). When converted to a Schiff base (imine), the resulting C=N bond introduces a conformational restriction that can be exploited for binding to specific protein pockets (e.g., ATP-binding sites in kinases).
Mechanistic Considerations
-
Ether Synthesis: The reaction between 4-hydroxybenzaldehyde and 4-(chloromethyl)pyridine is a nucleophilic substitution (
). The use of a weak base ( ) in a polar aprotic solvent (DMF) is critical to deprotonate the phenol without causing side reactions on the pyridine ring. -
Imine Formation: The condensation of the aldehyde with an amine is reversible. Acid catalysis (Glacial Acetic Acid) is required to protonate the carbonyl oxygen, making it more electrophilic. However, excess acid must be avoided to prevent protonation of the amine nucleophile or the pyridine ring, which would deactivate the reactants.
Phase 1: Synthesis of Precursor 4-(Pyridin-4-ylmethoxy)benzaldehyde
Reaction Type: Williamson Ether Synthesis Scale: 10 mmol basis (Scalable)
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (10 mmol scale) | Role |
| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | 1.22 g | Nucleophile Source |
| 4-(Chloromethyl)pyridine HCl | 164.03 | 1.1 | 1.80 g | Electrophile |
| Potassium Carbonate ( | 138.21 | 3.0 | 4.15 g | Base |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.16 g | Catalyst (Finkelstein) |
| DMF (Anhydrous) | - | - | 20 mL | Solvent |
Step-by-Step Protocol
-
Activation: In a 100 mL round-bottom flask (RBF), dissolve 4-hydroxybenzaldehyde (1.22 g) in 20 mL anhydrous DMF. Add
(4.15 g) and stir at Room Temperature (RT) for 30 minutes. Observation: The mixture will turn yellow/orange as the phenoxide anion forms. -
Addition: Add 4-(chloromethyl)pyridine hydrochloride (1.80 g) and catalytic KI (0.16 g).
-
Reflux: Equip with a condenser and heat the mixture to 80–90°C for 6–8 hours. Note: Do not exceed 100°C to avoid DMF decomposition.
-
Quenching: Pour the reaction mixture onto 100 mL crushed ice/water with vigorous stirring. The product should precipitate as a solid.
-
Workup:
-
If solid forms: Filter, wash with water (3 x 20 mL) to remove DMF/salts.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash organic layer with brine, dry over
, and evaporate.
-
-
Purification: Recrystallize from Ethanol/Water (8:2) or purify via column chromatography (SiO2, Hexane:EtOAc 1:1).
-
Target Yield: 70–85%
-
Appearance: Pale yellow/off-white solid.
-
Phase 2: Synthesis of Schiff Bases (Imine Condensation)[1]
Reaction Type: Acid-Catalyzed Condensation Target: N-(4-(pyridin-4-ylmethoxy)benzylidene)arylamine
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Aldehyde Precursor (from Phase 1) | 1.0 | Electrophile |
| Primary Amine (e.g., Aniline deriv.) | 1.0 - 1.1 | Nucleophile |
| Ethanol (Absolute) | Solvent | Medium |
| Glacial Acetic Acid | 2-3 drops | Catalyst |
Step-by-Step Protocol
-
Dissolution: In a 50 mL RBF, dissolve 1.0 mmol of 4-(pyridin-4-ylmethoxy)benzaldehyde in 10 mL absolute ethanol. Slight heating may be required.[1]
-
Amine Addition: Add 1.0 mmol of the substituted aniline/amine.
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid. Critical: pH should be approx 4-5. Do not make it strongly acidic.
-
Reflux: Reflux the mixture at 78°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3). The aldehyde spot (
) should disappear, and a new, less polar imine spot should appear. -
Isolation:
-
Allow the mixture to cool slowly to RT, then to 4°C (fridge).
-
The Schiff base typically crystallizes out.
-
Filter the solid and wash with cold ethanol (5 mL).
-
-
Purification: Recrystallize from hot Ethanol or Methanol.
Workflow Visualization
Diagram 1: Synthesis Pathway & Mechanism
Caption: Step-wise synthesis workflow from commercial precursors to final Schiff base, including mechanistic checkpoints.
Characterization & Validation
To ensure the integrity of the synthesized compounds, the following spectral signals must be verified.
| Technique | Parameter | Expected Signal | Interpretation |
| FT-IR | 1600 – 1625 | Sharp band confirming imine formation. | |
| FT-IR | 1240 – 1260 | Ether linkage stretch (aryl-alkyl). | |
| 1H-NMR | Azomethine-H | Diagnostic singlet for Schiff base. | |
| 1H-NMR | Pyridine-H | AA'BB' pattern typical of 4-subst. pyridine.[2][3][4][5] | |
| 1H-NMR | Methylene bridge between pyridine and phenyl. |
Expert Troubleshooting
-
Problem: No precipitate forms after reflux.
-
Solution: The Schiff base may be soluble in ethanol. Concentrate the solvent to 1/3 volume and add cold water dropwise until turbidity appears, then refrigerate.
-
-
Problem: Product melts over a wide range.
-
Solution: Incomplete dehydration. Recrystallize from anhydrous ethanol to remove trapped water or carbinolamine intermediate.
-
References
- Williamson Ether Synthesis General Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for ether synthesis conditions).
-
Schiff Base Synthesis Mechanism & Catalysis
-
Qin, W., et al. "A Schiff base formation of 4-dimethylaminobenzaldehyde with 2-aminopyridine." Journal of Chemical Crystallography 33 (2003): 989-992. Link
- Note: Validates the acid-catalyzed condensation method for pyridine-containing aldehydes.
-
-
Specific Scaffold Validation (Aniline Analog)
-
Biological Relevance of Pyridine Schiff Bases
-
Alam, M. S., et al. "Antibacterial and Cytotoxic Activities of Schiff Base Analogues of 4-Aminoantipyrine."[3] Journal of the Korean Society for Applied Biological Chemistry 57 (2014): 613–619.[3] Link
-
Note: Demonstrates the bioactivity of Schiff bases containing similar heterocyclic moieties.[3][7]
-
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. ijrar.org [ijrar.org]
- 3. researchgate.net [researchgate.net]
- 4. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 4-(Pyridin-4-ylmethoxy)aniline | C12H12N2O | CID 13688371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 4-(Pyridin-4-ylmethoxy)benzaldehyde in Kinase Inhibitor Design
[1]
Abstract & Strategic Value
In the high-stakes landscape of kinase inhibitor development, the "linker-head" strategy is pivotal. 4-(Pyridin-4-ylmethoxy)benzaldehyde represents a privileged building block that bridges the gap between fragment-based hits and lead optimization.[1]
This application note details the utility of this intermediate in synthesizing Type II kinase inhibitors (e.g., targeting VEGFR, c-Met, p38 MAPK). The molecule offers three distinct pharmacophoric advantages:
-
Pyridyl Nitrogen: Acts as a solvent-exposed hydrogen bond acceptor or interacts with specific residues (e.g., Cys, Met) in the hinge region.
-
Methoxy Linker: Provides rotational freedom and spacing, allowing the inhibitor to traverse the "gatekeeper" residue.
-
Aldehyde Handle: A versatile electrophile for rapid library generation via reductive amination or condensation reactions.
Chemical Profile & Pharmacophore Mapping
Structural Properties[1]
-
IUPAC Name: 4-(pyridin-4-ylmethoxy)benzaldehyde[1]
-
Molecular Formula: C13H11NO2[2]
-
Molecular Weight: 213.23 g/mol [1]
-
Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
Pharmacophore Logic (The "Why")
The structural logic of using this intermediate is based on extending a core scaffold (attached via the aldehyde) into the solvent channel (the pyridine tail).[1]
Figure 1: Pharmacophore contribution of the title molecule in kinase inhibitor design.[1][3][4]
Synthetic Protocols
The primary utility of this aldehyde is in Reductive Amination to form amine-linked inhibitors, or Knoevenagel Condensation to form chalcone-based inhibitors.[1] Below is the validated protocol for Reductive Amination, the most common pathway for generating diverse libraries.
Protocol A: Reductive Amination (Library Scale)
Objective: Coupling 4-(Pyridin-4-ylmethoxy)benzaldehyde with a primary/secondary amine scaffold (e.g., an aminopyrazole or aniline derivative).[1]
Reagents:
-
Aldehyde: 4-(Pyridin-4-ylmethoxy)benzaldehyde (1.0 eq)[1]
-
Amine Scaffold: Target specific core (1.0 - 1.2 eq)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 - 2.0 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
-
Catalyst: Acetic Acid (AcOH) (catalytic, optional)[1]
Step-by-Step Methodology:
-
Imine Formation:
-
In a dry reaction vial, dissolve 1.0 equivalent of the amine scaffold in DCE (0.1 M concentration).
-
Add 1.0 equivalent of 4-(Pyridin-4-ylmethoxy)benzaldehyde.[1]
-
Critical Step: If the amine is a salt (e.g., HCl salt), add 1.0 eq of Triethylamine (TEA) to free the base.
-
Stir at Room Temperature (RT) for 1–2 hours. Monitor by LC-MS for imine formation (M+H = Mass_Amine + Mass_Aldehyde - 18).[1]
-
-
Reduction:
-
Add 1.5 equivalents of NaBH(OAc)3 in one portion.
-
Note: STAB is preferred over NaBH4 because it is milder and reduces the imine selectively without reducing the aldehyde (chemoselectivity).
-
Stir at RT for 4–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO3 (pH ~8).
-
Extract with DCM or EtOAc (3x).
-
Dry organic layer over MgSO4, filter, and concentrate.[4]
-
-
Purification:
-
Purify via Prep-HPLC (Reverse Phase, C18).[1]
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Protocol B: Synthetic Workflow Visualization
Figure 2: Decision tree for the reductive amination workflow.
Biological Evaluation: Kinase Inhibition Assay
Once synthesized, the inhibitor must be validated. The pyridyl-methoxy tail is often employed to improve potency against VEGFR-2 or c-Met .[1]
Standardized FRET/Kinase-Glo Protocol[1]
| Parameter | Condition | Rationale |
| Assay Buffer | 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 | Mimics physiological pH; detergent prevents aggregation.[1] |
| ATP Concentration | Km[app] of the specific kinase | Ensures the assay is sensitive to ATP-competitive inhibitors (Type I/II). |
| Incubation Time | 60 minutes @ RT | Allows equilibrium binding. |
| Detection | Luminescence (Kinase-Glo) or Fluorescence (FRET) | Quantifies remaining ATP or phosphorylated substrate.[1] |
Data Analysis:
Troubleshooting & Optimization
Issue: Low Yield in Reductive Amination
-
Cause: Incomplete imine formation due to steric hindrance or electron-deficient amines.[1]
-
Solution: Use Titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid promoter.[1] Add 1.5 eq of Ti(OiPr)4 during the imine formation step (Step 1), then reduce with NaBH4 (stronger) or NaBH3CN.[1]
Issue: Poor Solubility in Assay
-
Cause: The "Pyridyl-Methoxy-Phenyl" chain is moderately lipophilic.[1]
-
Solution: Ensure the final inhibitor is dissolved in 100% DMSO at 10 mM stock. During the assay, keep final DMSO concentration < 1% to avoid enzyme denaturation.
References
-
Chemical Profile & Availability
-
PubChem Compound Summary for CID 819480 (Isomer Analog). National Center for Biotechnology Information (2025). PubChem Compound Summary. Retrieved from [Link]
-
-
Synthetic Methodology (Reductive Amination)
-
Kinase Inhibitor Design (Pyridyl-Ether Scaffolds)
-
European Journal of Medicinal Chemistry.[4] (2021).[3][4][5] "Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives." (Demonstrates the utility of the pyridyl-ether pharmacophore in kinase inhibition). Retrieved from [Link][1]
-
Bioorganic & Medicinal Chemistry Letters.[5] (2011).[5][6] "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors." (Discusses pyridine-based scaffold optimization). Retrieved from [Link]
-
Sources
- 1. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]
- 2. PubChemLite - 4-(pyridin-3-ylmethoxy)benzaldehyde (C13H11NO2) [pubchemlite.lcsb.uni.lu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSpace [open.bu.edu]
Application Note: Preparation & Utilization of 4-(Pyridin-4-ylmethoxy)benzaldehyde as a pH-Sensitive Pharmaceutical Linker
Abstract
This application note details the synthesis, characterization, and conjugation protocols for 4-(Pyridin-4-ylmethoxy)benzaldehyde , a critical heterobifunctional precursor used in the development of Antibody-Drug Conjugates (ADCs) and prodrugs. We provide a robust, scalable protocol for synthesizing this linker scaffold via Williamson ether synthesis, followed by its application in generating acid-labile hydrazone linkages . This guide focuses on the mechanistic causality of pH-dependent drug release, offering researchers a self-validating workflow for constructing controlled-release pharmaceutical systems.
Introduction: The Strategic Value of the Pyridine-Benzaldehyde Scaffold
In modern drug delivery, the "linker" is not merely a connector but a functional logic gate. 4-(Pyridin-4-ylmethoxy)benzaldehyde serves as a premier scaffold for acid-labile release systems due to its dual functionality:
-
The Benzaldehyde Moiety (The "Gate"): The aldehyde group reacts with hydrazide-functionalized payloads to form an acyl hydrazone. This bond is stable at physiological pH (7.[]4) but hydrolyzes rapidly in the acidic endosomal/lysosomal compartments (pH 4.5–5.5), triggering payload release.[]
-
The Pyridine Moiety (The "Tuner"): Unlike simple phenyl spacers, the pyridine ring provides tunable solubility. At acidic pH, the pyridine nitrogen protonates, increasing the hydrophilicity of the linker-drug complex and potentially aiding in endosomal escape or solubility of the released fragment.
Mechanism of Action: The Acid-Switch
The core utility of this molecule lies in the Hydrazone Hydrolysis pathway.
Figure 1: Mechanism of pH-dependent payload release. The hydrazone bond cleavage is catalyzed by the acidic environment of the lysosome.
Protocol A: Synthesis of 4-(Pyridin-4-ylmethoxy)benzaldehyde
This protocol utilizes a Williamson Ether Synthesis .[2][3][4][5] Critical to success is the management of the 4-picolyl chloride hydrochloride salt, which requires excess base for in-situ neutralization.
Materials & Reagents
| Reagent | Equiv.[2][5][6] | Role |
| 4-Hydroxybenzaldehyde | 1.0 | Nucleophile (Phenol) |
| 4-(Chloromethyl)pyridine HCl | 1.1 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 2.5 | Base (Anhydrous) |
| Potassium Iodide (KI) | 0.1 | Catalyst (Finkelstein) |
| DMF (N,N-Dimethylformamide) | - | Solvent (Polar Aprotic) |
Step-by-Step Methodology
-
Activation of the Nucleophile:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (concentration ~0.5 M).
-
Add K₂CO₃ (2.5 equiv). Note: The excess base is calculated to neutralize the HCl salt of the picolyl chloride and deprotonate the phenol.
-
Stir at room temperature for 30 minutes. The solution will turn yellow/orange, indicating phenoxide formation.
-
-
Electrophile Addition:
-
Add 4-(Chloromethyl)pyridine hydrochloride (1.1 equiv) and catalytic KI (0.1 equiv) to the reaction mixture.
-
Expert Insight: KI generates the transient 4-(iodomethyl)pyridine in situ, which is a superior electrophile, significantly accelerating the reaction rate.
-
-
Reaction:
-
Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.
-
QC Check: Monitor by TLC (50% EtOAc/Hexanes). The starting phenol (lower Rf) should disappear.
-
-
Workup & Purification:
-
Cool to room temperature and pour the mixture into ice-cold water (10x reaction volume). The product often precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with 5% NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.
-
Recrystallization: Purify by recrystallization from Ethanol/Water or flash chromatography (EtOAc/Hexanes gradient) if necessary.
-
Validation Criteria (Self-Check)
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (DMSO-d₆):
-
Aldehyde proton (-CH O): Singlet at ~9.9 ppm.
-
Ether protons (-O-CH ₂-Py): Singlet at ~5.3 ppm.
-
Pyridine protons: Two doublets at ~8.6 ppm and ~7.4 ppm.[6]
-
Protocol B: Linker Conjugation (Hydrazone Formation)
This protocol describes the conjugation of the aldehyde linker to a drug payload containing a hydrazide group (e.g., Doxorubicin hydrazide or a model hydrazide).
Materials & Reagents
| Reagent | Role |
| 4-(Pyridin-4-ylmethoxy)benzaldehyde | Linker Scaffold |
| Drug-Hydrazide | Payload |
| Methanol or Ethanol | Solvent |
| Acetic Acid (glacial) | Catalyst |
Step-by-Step Methodology
-
Preparation:
-
Dissolve the Drug-Hydrazide (1.0 equiv) in Methanol.
-
Add 4-(Pyridin-4-ylmethoxy)benzaldehyde (1.1 equiv). Slight excess ensures complete consumption of the valuable drug payload.
-
-
Catalysis:
-
Add Acetic Acid (0.1 – 1.0% v/v).
-
Expert Insight: The reaction pH should be approx. 4–5. Acid catalysis activates the aldehyde carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack of the hydrazide nitrogen.
-
-
Reaction:
-
Stir at room temperature for 2–12 hours.
-
Equilibrium Management: If the reaction is sluggish, add molecular sieves (3Å) to scavenge water and drive the equilibrium toward the hydrazone product.
-
-
Isolation:
-
Concentrate the solvent.
-
Precipitate the conjugate by adding cold Diethyl Ether or Hexane.
-
Filter and dry under high vacuum.
-
Experimental Workflow Visualization
The following diagram illustrates the complete synthesis and conjugation lifecycle.
Figure 2: End-to-end workflow from raw materials to the final pharmaceutical conjugate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete deprotonation or moisture. | Ensure DMF is anhydrous. Increase K₂CO₃ to 3.0 equiv. Add KI catalyst if omitted. |
| Residual Phenol | Stoichiometry imbalance. | Wash the organic layer with 1M NaOH during workup to strip unreacted 4-hydroxybenzaldehyde. |
| Hydrolysis of Conjugate | Water presence during storage. | Store the final hydrazone conjugate in a desiccator at -20°C. Hydrazones are sensitive to moisture over time. |
| Slow Conjugation | Steric hindrance or insufficient acid. | Increase Acetic Acid concentration slightly or heat gently to 40°C. Use molecular sieves. |
References
-
Williamson Ether Synthesis Mechanism
-
Hydrazone Linkers in ADCs
-
pH-Sensitive Drug Delivery
- Title: Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Reductive Amination Protocols (Altern
Sources
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. rsc.org [rsc.org]
- 7. genemedi.net [genemedi.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Removal of Unreacted 4-Hydroxybenzaldehyde
Topic: Purification strategies for reaction mixtures containing excess 4-Hydroxybenzaldehyde (4-HBA). Ticket ID: CHEM-PUR-4HBA-001 Status: Active Analyst: Senior Application Scientist[1]
Technical Overview & Diagnostic
4-Hydroxybenzaldehyde (4-HBA) presents a unique purification challenge due to its dual functionality: it possesses an acidic phenolic group (
This guide provides three distinct workflows to remove 4-HBA, selected based on your product's chemical stability.
Diagnostic Decision Tree
Use the following logic flow to select the correct purification module for your specific mixture.
Figure 1: Strategic decision tree for selecting the optimal 4-HBA removal method based on product stability and functionality.
Module A: Chemoselective Extraction (The "Wet" Approaches)
Troubleshooting: Why Standard Bicarbonate Washes Fail
User Question: "I washed my reaction mixture with saturated sodium bicarbonate (
Technical Answer:
This is a classic
-
The Science: The
of 4-HBA is 7.61 [1].[1][2][3] Saturated sodium bicarbonate has a pH of approximately 8.3.[1] -
The Problem: At pH 8.3, the ionization equilibrium of 4-HBA is incomplete. A significant portion remains protonated (neutral) and partitions preferentially into the organic phase (DCM or EtOAc) rather than the aqueous phase.
-
The Solution: You must raise the aqueous pH to at least 10-11 to drive the equilibrium >99% toward the water-soluble phenolate anion.
Protocol A1: The Carbonate "pH Swing"
Best for: Neutral products stable to pH 11.
-
Dilute: Dilute the reaction mixture with a non-miscible organic solvent (Ethyl Acetate or Dichloromethane).
-
Wash: Wash the organic layer 2x with 10% Sodium Carbonate (
) or 0.5M NaOH (if product is very stable).[1] -
Verify: The aqueous layer should turn yellow (phenolate anions are often yellow).[1]
-
Dry: Wash organic layer with brine, dry over
.
Protocol A2: Bisulfite Adduct Formation
Best for: Base-sensitive products (Esters, base-labile protecting groups) that are NOT aldehydes.[1]
User Question: "My product decomposes in base. How do I remove 4-HBA under neutral conditions?"
Technical Answer:
Exploit the aldehyde functionality. Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble
-
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (
). -
Extraction: Add the bisulfite solution to your organic phase in a separatory funnel.
-
Agitation (Critical): Shake vigorously for 3-5 minutes .
-
Note: Adduct formation is reversible and biphasic; insufficient contact time leads to poor removal.[1]
-
-
Separation: The 4-HBA exists as the adduct in the aqueous layer.[1][5]
-
Precipitation Check: If using non-polar solvents (Hexanes/Ether), the adduct may precipitate as a white solid.[1] Filter this solid off before separating layers [3].[1][6][7]
Module B: Solid-Phase Scavenging (High Purity/Low Waste)
Best for: Late-stage purification, removing trace ppm levels, or when the product is also an aldehyde/phenol.
User Question: "I cannot use aqueous workups, or I need to remove trace 4-HBA from a valuable API intermediate. What is the alternative?"
Technical Answer: Use polymer-supported reagents.[1][8][9] This "catch-and-release" strategy immobilizes the impurity on a solid bead, which is then filtered away.
Workflow: Amine Resin Scavenging
Since 4-HBA is an aldehyde, it reacts with primary amines to form imines (Schiff bases).[1][10]
-
Reagent: Polymer-supported Tris(2-aminoethyl)amine or similar amino-functionalized silica/polystyrene [4].[1]
-
Stoichiometry: Use 2-3 equivalents of resin relative to the estimated residual 4-HBA.[1]
Step-by-Step:
-
Dissolve: Ensure crude mixture is dissolved in dry solvent (DCM, THF, or Ethanol).[1]
-
Incubate: Add the amine resin beads.
-
Agitate: Stir gently (do not use a magnetic stir bar that grinds beads; use an orbital shaker) for 1-4 hours.
-
Filter: Pass through a fritted glass funnel or cotton plug.
-
Result: The filtrate contains your product; the 4-HBA is covalently bound to the waste resin.[1]
Module C: Chromatographic Troubleshooting
User Question: "4-HBA is co-eluting with my product on the silica column, and the peak is tailing badly."
Technical Answer:
Phenolic compounds interact strongly with the acidic silanol groups (
The Fix: Mobile Phase Modifiers
-
Acidify: Add 1% Acetic Acid to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc).[1]
-
Why: This keeps the phenol fully protonated, preventing it from interacting ionically with the silica surface.
-
-
Stationary Phase Switch: If the product is also polar, switch to C18 (Reverse Phase) .[1]
-
4-HBA elutes early in RP-HPLC (low
due to polarity), often separating easily from more lipophilic products.[1]
-
Comparative Data Summary
| Method | Target Functional Group | Removal Efficiency | Throughput | Limitations |
| Carbonate Wash ( | Phenol (-OH) | High (>98%) | High (Bulk) | Incompatible with esters/base-sensitive groups.[1] |
| Bisulfite Wash | Aldehyde (-CHO) | High (>95%) | High (Bulk) | Incompatible if product is an aldehyde.[1] |
| Amine Scavenger Resin | Aldehyde (-CHO) | Very High (>99%) | Low/Medium | Expensive; slower kinetics (requires stirring).[1] |
| Silica Chromatography | Polarity | Medium | Low | Phenol tailing requires acid modifier.[1] |
References
-
PubChem. (n.d.).[1] 4-Hydroxybenzaldehyde Compound Summary: pKa and Physical Properties. National Library of Medicine.[1] Retrieved from [Link][1]
-
Brindle, C. S., et al. (2017).[1][6] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1][6] Retrieved from [Link][1]
-
Bhattacharyya, S. (2004).[1][8] "New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis."[1][8] Current Opinion in Drug Discovery & Development, 7(6), 752-764.[1][8] Retrieved from [Link]
Sources
- 1. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 4-Hydroxybenzaldehyde CAS#: 123-08-0 [m.chemicalbook.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. 4-Hydroxybenzaldehyde: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
Technical Support Center: Stability & Storage of 4-(Pyridin-4-ylmethoxy)benzaldehyde
Introduction: The "Silent Killer" of Benzaldehydes
As a researcher working with 4-(Pyridin-4-ylmethoxy)benzaldehyde , you are dealing with a molecule that possesses a specific vulnerability: the aldehyde moiety.[1] While the pyridine ring and ether linkage are relatively robust, the benzaldehyde group is highly susceptible to autoxidation —a radical chain reaction initiated by atmospheric oxygen.
This guide provides a technical breakdown of why this degradation occurs, how to prevent it using the "Ar-Cold-Dark" triad, and how to recover your material if oxidation has already occurred.
The Science of Degradation
To prevent degradation, one must understand the mechanism. Benzaldehydes do not simply "react" with oxygen; they undergo a radical chain propagation.[2]
The Mechanism: Radical Autoxidation
The degradation follows a three-step radical pathway:
-
Initiation: A photon or trace metal abstracts the formyl hydrogen, creating an acyl radical.
-
Propagation: This radical reacts with
to form a peroxy radical, which then abstracts hydrogen from another aldehyde molecule. This creates a peracid (highly reactive) and a new acyl radical, propagating the chain. -
Termination: The peracid reacts with another aldehyde to form two molecules of the carboxylic acid impurity [4-(Pyridin-4-ylmethoxy)benzoic acid].
Figure 1: The autoxidation cascade converting the aldehyde to the carboxylic acid impurity.
Storage Best Practices: The "Ar-Cold-Dark" Protocol
Every researcher should adopt the following storage protocol immediately upon receipt of the material.
| Parameter | Recommendation | Technical Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air and settles over the solid, creating a better blanket than Nitrogen ( |
| Temperature | -20°C (Freezer) | According to the Arrhenius equation, lowering temperature significantly reduces the rate constant ( |
| Container | Amber Glass | Light (UV-Vis) acts as a radical initiator. Amber glass filters out high-energy wavelengths that trigger hydrogen abstraction. |
| Sealing | Parafilm + Teflon Tape | Standard caps are permeable to oxygen over months. Wrap the threads with Teflon tape before capping, then Parafilm the outside. |
Pro-Tip: If you frequently open the bottle, aliquot the material into smaller vials. Repeated exposure to moist air introduces water (hydrates the pyridine) and oxygen (oxidizes the aldehyde).
Troubleshooting & Remediation
If your material has turned from a white/pale yellow crystalline solid to a crusty or gooey yellow solid, it has likely oxidized.
Diagnostic: How to Confirm Oxidation
-
H-NMR (The Gold Standard):
-
Aldehyde: Look for a sharp singlet at ~10.0 ppm .
-
Impurity (Acid): Look for the disappearance of the 10.0 ppm peak and the appearance of a very broad singlet at 11.0–13.0 ppm (COOH).
-
-
TLC (Thin Layer Chromatography):
-
The carboxylic acid is significantly more polar than the aldehyde.
-
Eluent: 50% EtOAc / Hexanes.
-
Result: The aldehyde travels (
), while the acid stays near the baseline or streaks ( ).
-
Remediation: The Bisulfite Rescue Protocol
Because your molecule contains a basic pyridine ring, a standard acid-wash will not work (it would protonate the pyridine and extract the product into the water). Instead, use the Bisulfite Adduct Method .
Why this works:
Sodium bisulfite (
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude, oxidized material in Ethyl Acetate (EtOAc) .
-
Adduct Formation: Add an equal volume of saturated aqueous
.[4] Shake vigorously for 5-10 minutes. -
Wash: Separate layers. Keep the Aqueous Layer (contains your product).[6] Discard the organic layer (contains non-polar impurities).
-
Optional: Wash the aqueous layer once more with fresh EtOAc to ensure purity.
-
-
Regeneration: Cool the aqueous layer on ice. Slowly add 2M
(Sodium Carbonate) until pH > 10.-
Chemistry: Base destroys the bisulfite adduct, regenerating the aldehyde. It also deprotonates the pyridine (neutral). Crucially, the carboxylic acid impurity becomes the benzoate anion , which remains soluble in water.
-
-
Extraction: Extract the cloudy aqueous mixture with DCM (Dichloromethane) or EtOAc (3x).
-
Finish: Dry the organic layer over
, filter, and concentrate.
Figure 2: Workflow for purifying the aldehyde using the Bisulfite Adduct method.
Frequently Asked Questions (FAQ)
Q: Can I store the aldehyde in a desiccator at room temperature? A: No. While a desiccator handles moisture, it does not remove oxygen. Room temperature accelerates the radical autoxidation. Cold storage (-20°C) is critical.
Q: My sample has a white crust on the threads of the vial. What is it? A: This is likely the crystallized carboxylic acid derivative [4-(Pyridin-4-ylmethoxy)benzoic acid]. It forms where the solid contacts air at the seal. Wipe it off carefully before dispensing to avoid contaminating the bulk solid.
Q: Is the pyridine nitrogen susceptible to oxidation (N-oxide formation)? A: It is possible but kinetically much slower than aldehyde autoxidation. Unless you are using strong oxidants (like mCPBA) or storing it in solution with peroxides, the N-oxide is rarely the primary degradation product during storage.
Q: Can I use Nitrogen instead of Argon? A: Yes, Nitrogen is better than air. However, Argon is denser than air and provides a better "blanket" inside the vial, especially for solids. If using Nitrogen, ensure the vial is flushed thoroughly.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 34: Radical Reactions).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6.14: Purification of Aldehydes).
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (General methods for Aldehyde purification).
-
McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning. (Discussion on Aldehyde Oxidation).
Sources
- 1. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 2. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Workup [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Base Selection for 4-(Pyridin-4-ylmethoxy)benzaldehyde Synthesis
Current Status: Operational Topic: Base Selection & Protocol Optimization for Williamson Ether Synthesis Target Molecule: 4-(Pyridin-4-ylmethoxy)benzaldehyde Persona: Senior Application Scientist
Executive Summary & Mechanism
The synthesis of 4-(Pyridin-4-ylmethoxy)benzaldehyde is a classic Williamson etherification between 4-hydroxybenzaldehyde and 4-(chloromethyl)pyridine (typically supplied as the hydrochloride salt).
While theoretically straightforward, this reaction often suffers from stalled conversion, aldehyde degradation (Cannizzaro reaction), or polymerization of the picolyl chloride intermediate. The choice of base is the single most critical variable, dictating not just the deprotonation of the phenol, but the solubility of the intermediate complex and the suppression of side reactions.
The Reaction Pathway
The reaction proceeds via an
-
Neutralization: Convert the 4-(chloromethyl)pyridine hydrochloride salt into its reactive free-base form.
-
Activation: Deprotonate the 4-hydroxybenzaldehyde to form the nucleophilic phenoxide anion.
Figure 1: Dual role of the base in activating both the nucleophile and the electrophile.
Critical Decision Framework: Selecting the Right Base
Do not default to Sodium Hydride (
Base Performance Matrix
| Base Candidate | Strength ( | Solubility (Org.) | Risk Profile | Recommendation |
| Cesium Carbonate ( | Moderate | High (DMF/MeCN) | Low | Gold Standard. The "Cesium Effect" enhances phenoxide nucleophilicity via the "naked anion" mechanism. |
| Potassium Carbonate ( | Moderate | Low | Low | Standard. Requires iodide catalyst (KI) and polar aprotic solvents (DMF) to overcome lattice energy. |
| Sodium Hydride ( | High | N/A (Heterogeneous) | High | Avoid. High risk of Cannizzaro reaction or aldol condensation on the aldehyde moiety. |
| Triethylamine ( | Weak | High | Moderate | Support Only. Good for neutralizing HCl salt, but often too weak to drive phenol alkylation efficiently. |
Decision Tree for Optimization
Figure 2: Logic flow for selecting the optimal base based on scale and cost constraints.
Troubleshooting & FAQs
Q1: My reaction stalls at 50-60% conversion. Adding more base doesn't help. Why?
Diagnosis: Surface passivation or "Caking."
Explanation: If using
-
Switch to DMF or DMAc (Dimethylacetamide) to improve salt solubility.
-
Add 18-Crown-6 (if using K+) or switch to Cesium Carbonate (
). The larger Cesium cation prevents tight lattice formation, maintaining a "naked" phenoxide anion that is far more reactive [1].
Q2: I see a new spot on TLC that is NOT the product, and my aldehyde peak is gone in NMR.
Diagnosis: Cannizzaro Reaction or Aldol Condensation.
Explanation: You likely used a base that is too strong (like
-
Ensure the system is anhydrous .
-
Switch to a weaker, non-nucleophilic base like
or . -
Avoid Acetone as a solvent if using strong bases, as it will react with the aldehyde (Claisen-Schmidt condensation) [2].
Q3: The 4-(chloromethyl)pyridine turned into a black tar before I added it.
Diagnosis: Free base polymerization. Explanation: 4-picolyl chloride is unstable as a free base. It self-polymerizes rapidly. Solution: Do NOT free-base the pyridine salt separately. Add the hydrochloride salt directly to the reaction mixture containing the phenol and the carbonate base. Let the base generate the electrophile in situ [3].
The "Gold Standard" Protocol
This protocol utilizes the Cesium Effect to maximize yield and minimize aldehyde degradation.
Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
4-(Chloromethyl)pyridine HCl (1.2 eq)
-
Cesium Carbonate (
) (2.5 eq) -
Potassium Iodide (KI) (0.1 eq - Optional catalyst)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Methodology:
-
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 4-Hydroxybenzaldehyde in anhydrous DMF.
-
Activation: Add
in one portion. Stir at room temperature for 15 minutes. The solution should turn yellow/orange (phenoxide formation). -
Addition: Add 4-(Chloromethyl)pyridine HCl (solid) and KI directly to the flask.
-
Reaction: Heat to 60°C . Do not exceed 80°C to protect the aldehyde. Monitor by TLC/HPLC.
-
Workup:
-
Dilute with EtOAc.
-
Wash 3x with Water (crucial to remove DMF).
-
Wash 1x with Brine.
-
Dry over
and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or flash chromatography (SiO2, EtOAc/Hexane).
References
-
Dent, T. (2020).[4] Exploring and Quantifying the Caesium Effect. Compunetics. Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. MasterOrganicChemistry. Available at: [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley. (Standard reference for instability of picolyl chloride free base).
Sources
Technical Support Center: Purification of 4-(Pyridin-4-ylmethoxy)benzaldehyde by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-(Pyridin-4-ylmethoxy)benzaldehyde via recrystallization. This document offers in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process, ensuring the attainment of high-purity material critical for subsequent applications.
I. Core Principles of Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. Its efficacy hinges on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. The ideal scenario involves dissolving the impure solid in a minimum amount of a hot solvent in which the desired compound is highly soluble and the impurities are either sparingly soluble (allowing for hot filtration) or highly soluble (remaining in the mother liquor upon cooling). As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.[1][2]
II. Troubleshooting Guide: Addressing Common Recrystallization Issues
This section is designed to address specific problems that may arise during the recrystallization of 4-(Pyridin-4-ylmethoxy)benzaldehyde.
Q1: My 4-(Pyridin-4-ylmethoxy)benzaldehyde is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out," where the solute separates as a liquid rather than a solid, is a common issue, particularly with compounds that have a relatively low melting point or when the solution is supersaturated at a temperature above the compound's melting point.[3]
Causality & Solution:
-
Rapid Cooling: Cooling the solution too quickly can induce precipitation at a temperature where the compound's solubility limit is exceeded, but the temperature is still above its melting point.
-
Troubleshooting: Reheat the solution to redissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation point.[3][4] Allow the flask to cool slowly. Insulating the flask by placing it on a non-conductive surface (like a cork ring or folded paper towels) and covering it with a watch glass can promote gradual cooling.[3]
-
-
High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, increasing the likelihood of oiling out.[3]
-
Troubleshooting: If slow cooling is ineffective, it may be necessary to first purify the crude material by another method, such as column chromatography, to reduce the impurity load before attempting recrystallization.[4]
-
-
Solvent Choice: The chosen solvent may not be optimal.
-
Troubleshooting: Experiment with different solvent systems. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can sometimes mitigate oiling out.[5]
-
Q2: Crystal formation is not occurring, even after the solution has cooled to room temperature. What are the next steps?
A2: The failure of a cooled solution to produce crystals is typically due to either excessive solvent use or the solution being in a supersaturated state without nucleation sites.
Causality & Solution:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[4] If an excessive volume of solvent was used to dissolve the solid, the solution might not be saturated enough for crystals to form upon cooling.
-
Troubleshooting: Gently heat the solution to boil off a portion of the solvent.[3] Continue to heat until you observe the solution becoming slightly cloudy at the boiling point, then add a minimal amount of hot solvent to redissolve the solid. Allow the solution to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires a nucleation event to begin.[4]
-
Troubleshooting:
-
Seed Crystals: If available, add a single, pure crystal of 4-(Pyridin-4-ylmethoxy)benzaldehyde to the solution. This provides a template for further crystal growth.[1][4]
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[1][4] The microscopic imperfections on the glass can serve as nucleation sites.
-
Ice Bath: Further cooling the solution in an ice bath can sometimes induce crystallization. However, be aware that rapid cooling can lead to the formation of smaller, less pure crystals.
-
-
Q3: The recrystallized product is still colored. How can I remove colored impurities?
A3: Persistent color in the recrystallized product indicates the presence of impurities that co-crystallize with 4-(Pyridin-4-ylmethoxy)benzaldehyde or are entrapped within the crystal lattice.
Causality & Solution:
-
Highly Soluble Colored Impurities: Some impurities may have solubility characteristics very similar to the target compound.
-
Troubleshooting:
-
Activated Charcoal: Add a small amount (1-2% by weight of your compound) of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Swirl the hot solution with the charcoal for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Solvent Selection: Experiment with different recrystallization solvents. A different solvent may have a more favorable solubility profile for separating the colored impurity.
-
-
Q4: The final yield of purified 4-(Pyridin-4-ylmethoxy)benzaldehyde is very low. What are the potential causes?
A4: A low recovery can be attributed to several factors during the recrystallization process.
Causality & Solution:
-
Excessive Solvent: As mentioned previously, using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[3]
-
Troubleshooting: Before discarding the mother liquor, you can test for remaining product by taking a small sample and evaporating the solvent. If a significant amount of solid remains, it may be worthwhile to concentrate the mother liquor and attempt a second crystallization.
-
-
Premature Crystallization: If the compound crystallizes too quickly during hot filtration, product will be lost on the filter paper.
-
Troubleshooting: To prevent this, use a pre-heated funnel and flask for the hot filtration. Also, ensure you have used a slight excess of hot solvent to keep the compound dissolved during this step.
-
-
Incomplete Crystallization: Cooling for an insufficient amount of time or not to a low enough temperature can leave a substantial amount of product in the solution.
-
Troubleshooting: Allow adequate time for the solution to cool and for crystallization to complete. Using an ice bath after the solution has reached room temperature can maximize crystal formation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 4-(Pyridin-4-ylmethoxy)benzaldehyde?
A1: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] For aromatic aldehydes like 4-(Pyridin-4-ylmethoxy)benzaldehyde, common solvents to consider include ethanol, isopropanol, ethyl acetate, and mixed solvent systems like ethanol/water or ethyl acetate/hexane.[2][5] A small-scale solubility test is the most effective way to determine the optimal solvent.
Q2: What are the common impurities in 4-(Pyridin-4-ylmethoxy)benzaldehyde?
A2: Impurities can arise from starting materials, by-products, or degradation products.[6] Depending on the synthetic route, common impurities could include unreacted starting materials such as 4-hydroxybenzaldehyde or 4-(chloromethyl)pyridine, or by-products from side reactions.
Q3: How do I perform a small-scale solubility test to find a suitable recrystallization solvent?
A3: Place a small amount of the impure compound (around 20-30 mg) into a test tube. Add a few drops of the solvent to be tested and observe the solubility at room temperature. If the compound is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature. After dissolving, allow the solution to cool to see if crystals form.
Q4: Can I reuse the mother liquor from the recrystallization?
A4: The mother liquor contains the soluble impurities as well as some dissolved product. While it is possible to recover more product by concentrating the mother liquor and performing a second crystallization, this second crop of crystals will likely be less pure than the first. It is a common practice to keep the mother liquor until the purity and yield of the first crop have been confirmed.
IV. Standard Recrystallization Protocol for 4-(Pyridin-4-ylmethoxy)benzaldehyde
This protocol provides a general guideline. The specific volumes of solvent will need to be adjusted based on the scale of the recrystallization and the results of preliminary solubility tests.
Materials:
-
Crude 4-(Pyridin-4-ylmethoxy)benzaldehyde
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Watch glass
-
Buchner funnel and filter paper
-
Vacuum flask
Step-by-Step Procedure:
-
Dissolution: Place the crude 4-(Pyridin-4-ylmethoxy)benzaldehyde in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate to the boiling point of the solvent while stirring or swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the compound's melting point.
Data Summary Table
| Parameter | Recommended Value/Observation | Rationale |
| Solvent System | Ethanol, Ethanol/Water, or Ethyl Acetate/Hexane | These solvents often provide the necessary solubility differential for aromatic aldehydes. |
| Cooling Rate | Slow, gradual cooling | Promotes the formation of larger, purer crystals.[3] |
| Washing Solvent | Ice-cold recrystallization solvent | Minimizes the dissolution of the purified crystals during washing. |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of 4-(Pyridin-4-ylmethoxy)benzaldehyde by recrystallization.
V. References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Synthesis of 4-(4-Pyridyl)benzaldehyde - PrepChem.com. (n.d.). Retrieved from [Link]
-
RECRYSTALLISATION. (n.d.). Retrieved from [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Ghosh, A., et al. (2014). A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Ether Synthesis
Welcome to the Technical Support Center for pyridine ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. Pyridine ethers are a critical structural motif in many pharmaceuticals and functional materials, yet their synthesis can present unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm getting a very low yield in my pyridine ether synthesis. What are the most common initial factors I should check?
Low yields in pyridine ether synthesis often stem from fundamental issues with reagents and reaction setup. Before delving into more complex variables, a systematic check of the basics is crucial.
-
Purity of Starting Materials: The purity of your pyridine derivative, alcohol, and any reagents is paramount. Impurities can introduce side reactions or inhibit your desired transformation.[1][2]
-
Pyridine Derivatives: Commercial pyridines can contain residual water or other nitrogen-containing heterocycles like picolines and lutidines.[3] These impurities can interfere with the reaction.
-
Alcohols: Ensure your alcohol is anhydrous, as water will quench the strong bases typically used in these reactions.
-
Solvents: Anhydrous solvents are critical. Even commercially available "anhydrous" solvents can absorb atmospheric moisture after being opened.[4]
-
-
Reaction Atmosphere: Many reagents used in pyridine ether synthesis, particularly the strong bases and organometallic catalysts, are sensitive to air and moisture.[1] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature and Time: Suboptimal temperature or insufficient reaction time can lead to incomplete conversion.[2][5] Monitor your reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: My reaction is based on the Williamson ether synthesis, but the conversion is poor. What specific issues should I investigate?
The Williamson ether synthesis is a classic and versatile method for forming ethers, typically proceeding via an S\N2 mechanism.[6][7] When applied to pyridine systems, several factors can lead to low yields.
-
Incomplete Deprotonation of the Pyridinol: The pyridinol must be fully deprotonated to form the nucleophilic pyridinoxide. The choice of base is critical and depends on the acidity of your specific pyridinol.
-
For more acidic pyridinols, weaker bases like potassium carbonate (K₂CO₃) may suffice.
-
For less acidic pyridinols, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) are often necessary to drive the deprotonation to completion.[8]
-
-
Poor Reactivity of the Alkylating Agent: The S\N2 reaction is sensitive to the nature of the electrophile.
-
Side Reactions - Elimination (E2): A common competing reaction is the base-catalyzed elimination of the alkylating agent to form an alkene.[5]
-
This is particularly problematic with secondary and tertiary alkyl halides.[5][8] If possible, redesign your synthesis to use a primary alkylating agent. For example, to synthesize an isopropyl ether, it is generally better to use sodium isopropoxide and a primary alkyl halide rather than sodium ethoxide and 2-halopropane.[5]
-
Caption: Troubleshooting workflow for Williamson pyridine ether synthesis.
Q3: I am attempting a Nucleophilic Aromatic Substitution (SNAr) to form a pyridine ether, but the reaction is not proceeding. What could be the issue?
SNAr reactions are a powerful method for forming aryl ethers, especially with electron-deficient aromatic rings like pyridine.[10] However, several factors can impede this reaction.
-
Insufficiently Activated Pyridine Ring: The pyridine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. This is typically achieved by having electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.
-
Poor Leaving Group: The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group. For halopyridines, the reactivity order is generally F > Cl > Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile are generally preferred for SNAr reactions.[8] These solvents are effective at solvating the cation of the alkoxide salt, leaving the anionic nucleophile more "naked" and reactive. Protic solvents can solvate the nucleophile, reducing its reactivity.[5]
| Parameter | Williamson Ether Synthesis (S\N2) | Nucleophilic Aromatic Substitution (SNAr) | Rationale |
| Base | Strong base required to fully deprotonate the alcohol/pyridinol (e.g., NaH, KH).[5][8] | A strong base is needed to generate the alkoxide nucleophile. | The nucleophile is the alkoxide/pyridinoxide, which must be generated in situ. |
| Solvent | Polar aprotic (e.g., THF, DMF).[5] | Polar aprotic (e.g., DMF, DMSO).[8] | These solvents enhance the nucleophilicity of the alkoxide. |
| Temperature | Typically 50-100 °C.[5][8] | Often requires elevated temperatures. | To overcome the activation energy barrier. |
| Leaving Group | Good S\N2 leaving groups (e.g., I, Br, TsO).[6] | Good SNAr leaving groups (e.g., F, Cl, NO₂). | The nature of the leaving group is critical for the respective mechanisms. |
Q4: My reaction mixture is turning dark or forming tar-like substances. What does this indicate and how can I prevent it?
Darkening or tarring of the reaction mixture often suggests decomposition of starting materials or products, or the occurrence of polymerization side reactions.[4]
-
Excessive Heat: Overheating the reaction can lead to decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[4]
-
Presence of Oxygen: Highly reactive intermediates can be sensitive to oxygen. Ensure your inert atmosphere is maintained throughout the reaction.
-
Highly Reactive Impurities: Impurities in your starting materials or solvents can initiate unwanted side reactions.[4] Consider purifying your reagents before use.
-
Side-Chain Reactivity: Alkyl-substituted pyridines can be deprotonated at the benzylic position, leading to undesired side reactions.[11]
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Williamson Pyridine Ether Synthesis
This is a general guideline and may require optimization for specific substrates.
-
Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Alkoxide Formation:
-
In a dry reaction flask under an inert atmosphere, dissolve the pyridinol (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Cool the solution in an ice bath.
-
Carefully add a strong base (e.g., NaH, 1.1 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
-
Ether Formation:
-
Slowly add the alkyl halide (1.0-1.2 equivalents) to the solution of the pyridinoxide.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by TLC.[5]
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation.[5]
-
Protocol 2: Purification of Pyridine
For reactions sensitive to impurities, purifying commercial pyridine is recommended.
-
Drying: Dry the pyridine over solid potassium hydroxide (KOH) for several days.[12]
-
Distillation: Fractionally distill the pyridine from fresh solid KOH or BaO.[12]
-
Storage: Store the purified pyridine over molecular sieves under an inert atmosphere.[12]
Caption: A decision tree for troubleshooting low conversion in pyridine ether synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 11. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
Validation & Comparative
Advanced Characterization Guide: 4-(Pyridin-4-ylmethoxy)benzaldehyde
The following guide is structured as an advanced technical resource for researchers and analytical scientists. It prioritizes mechanistic understanding, comparative data analysis, and self-validating protocols over generic descriptions.
Executive Summary & Strategic Context
4-(Pyridin-4-ylmethoxy)benzaldehyde (CAS: 99163-12-9) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for HIF-1
In drug development, the comparative performance of analytical techniques is paramount. While LC-MS provides rapid mass confirmation, it often fails to distinguish between regioisomers (e.g., 4-pyridyl vs. 3-pyridyl analogs) or detect inorganic salt contaminants from the Williamson ether synthesis.
This guide establishes 1H NMR spectroscopy as the superior validation tool, offering a comparative analysis against precursors and isomers to ensure absolute structural integrity.
Synthesis Context & Impurity Profile
To interpret the NMR spectrum accurately, one must understand the "chemical history" of the sample. The compound is typically synthesized via a Williamson Ether Synthesis .[1][2][3][4][5]
Reaction Pathway & Impurity Origins
The reaction involves the nucleophilic attack of the phenoxide anion (derived from 4-hydroxybenzaldehyde) on 4-(chloromethyl)pyridine (4-picolyl chloride).
Figure 1: Synthesis pathway highlighting the origin of critical impurities detectable by NMR.
Comparative Analysis: Target vs. Alternatives
This section objectively compares the spectral signature of the target product against its precursors and potential isomers. This data is crucial for "Self-Validating" the spectrum.
Quantitative Chemical Shift Comparison (CDCl )
The table below highlights the diagnostic shifts that confirm the formation of the ether bond and the presence of both aromatic systems.
| Proton Assignment | Target Product ( | Precursor A: 4-Hydroxybenzaldehyde | Precursor B: 4-Picolyl Chloride | Diagnostic Logic |
| -CHO (Aldehyde) | 9.89 (s) | 9.85 (s) | N/A | Shift is largely unaffected, confirming aldehyde integrity. |
| Py-H | 8.64 (d) | N/A | ~8.80 (d) | Slight upfield shift due to loss of Cl electron withdrawal. |
| Ph-H (2,6) | 7.86 (d) | 7.82 (d) | N/A | Ortho to carbonyl; characteristic deshielded doublet. |
| Py-H | 7.38 (d) | N/A | ~7.50 (d) | Diagnostic for 4-sub pyridine; distinct from 3-sub. |
| Ph-H (3,5) | 7.09 (d) | 6.95 (d) | N/A | Critical: Downfield shift (+0.14 ppm) vs. phenol indicates O-alkylation. |
| -OCH | 5.25 (s) | N/A | 4.55 (s, as -CH | Primary Proof: Significant desheilding (+0.7 ppm) confirms ether formation. |
| -OH (Phenol) | Absent | ~6.0 - 7.0 (br) | N/A | Disappearance confirms consumption of starting material. |
Regioisomer Discrimination (The "Performance" Edge)
Why use NMR over MS? Mass Spectrometry cannot easily distinguish 4-(pyridin-4-ylmethoxy) from 4-(pyridin-3-ylmethoxy) . NMR provides definitive proof via coupling patterns.
-
Target (4-Pyridyl): The pyridine ring possesses a
axis of symmetry.-
Pattern: AA'XX' system (appears as two distinct doublets).
-
Coupling:
Hz.
-
-
Alternative (3-Pyridyl): Asymmetric substitution.
-
Pattern: Four distinct signals (Singlet, Doublet, Doublet, Triplet).
-
Logic: If you see a singlet in the aromatic region (~8.7 ppm) or a triplet/dd (~7.3 ppm), you have the wrong isomer.
-
Experimental Protocol
To ensure reproducibility and high-resolution data suitable for publication or regulatory submission.
Sample Preparation
-
Solvent Choice: Chloroform-d (CDCl
) is the standard.-
Why: Excellent solubility for ethers/aldehydes; minimizes exchange broadening seen with -OH impurities.
-
Alternative: DMSO-d
if the sample is a salt (e.g., hydrochloride). Note that shifts will move downfield in DMSO.
-
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a glass wool plug if any turbidity (inorganic salts like KCl) remains.
-
-
Reference: Use residual solvent peak (CHCl
at 7.26 ppm) rather than adding TMS, to avoid signal overlap in the aliphatic region.
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Spectral Width: -2 to 14 ppm (to catch the aldehyde).
-
Relaxation Delay (D1): Set to
seconds.-
Reasoning: Aldehyde protons have long T1 relaxation times. Short D1 leads to integration errors, making purity calculation inaccurate.
-
-
Scans (NS): 16 (sufficient for >95% purity), 64 (for detecting <1% impurities).
Structural Assignment Logic
This section details the step-by-step deductive reasoning used to assign the spectrum, modeled as a decision tree.
Figure 2: Logical flow for structural assignment.[6][7] Note the specific coupling constants (J-values) used to distinguish ring systems.
Detailed Mechanistic Insight
-
The "Deshielding" Cascade:
-
The Aldehyde proton is most deshielded due to the anisotropy of the C=O bond.
-
Pyridine H-2,6 are next. The nitrogen atom is electronegative and pulls electron density, deshielding the adjacent protons.
-
-
The "Shielding" Effect:
-
Benzene H-3,5 are the most shielded aromatic protons (
7.09). Why? The ether oxygen lone pairs donate electron density into the ring via resonance, shielding the ortho and para positions (relative to the oxygen).
-
-
The Linker (Critical Check):
-
The -OCH
- singlet at 5.25 ppm is the "bridge." If this peak is a doublet, it implies the CH is adjacent to a CH (not possible here) or the molecule is chiral (not possible here). If it is absent, the ether synthesis failed.
-
References
-
Williamson Ether Synthesis Mechanism
-
NMR Chemical Shifts of Trace Impurities
-
4-Hydroxybenzaldehyde Spectral Data
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." [Link] (Search No. 123-08-0)
-
-
Pyridine Derivative Shifts
-
Chemistry LibreTexts. "13.4: NMR Spectroscopy of Aromatic Compounds." [Link]
-
-
Compound Registry & Identifiers
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rsc.org [rsc.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. 4-(4-Pyridyl)benzaldehyde | C12H9NO | CID 639673 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Fragmentation of 4-(Pyridin-4-ylmethoxy)benzaldehyde
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS/MS) fragmentation patterns of 4-(Pyridin-4-ylmethoxy)benzaldehyde (MW 213.23 Da). Designed for drug development professionals and analytical chemists, this document moves beyond basic spectral assignment to explore the mechanistic causality of ion formation.
We compare this target molecule against two critical structural analogues to highlight diagnostic differentiation strategies:
-
4-(Pyridin-2-ylmethoxy)benzaldehyde (Positional Isomer).
-
4-(Benzyloxy)benzaldehyde (Non-basic Isostere).
Chemical Identity & Properties
| Property | Target Molecule | Comparator 1 (2-Isomer) | Comparator 2 (Benzylic) |
| Structure | 4-(Pyridin-4-ylmethoxy)benzaldehyde | 4-(Pyridin-2-ylmethoxy)benzaldehyde | 4-(Benzyloxy)benzaldehyde |
| CAS | 99163-12-9 | 1151539-21-7 | 4397-53-9 |
| Formula | C₁₃H₁₁NO₂ | C₁₃H₁₁NO₂ | C₁₄H₁₂O₂ |
| Monoisotopic Mass | 213.0790 | 213.0790 | 212.0837 |
| [M+H]⁺ (ESI) | 214.0863 | 214.0863 | 213.0910 |
| Basicity (pKₐ) | ~5.2 (Pyridine N) | ~5.2 (Pyridine N) | N/A (Neutral) |
Core Fragmentation Mechanism
The fragmentation of 4-(Pyridin-4-ylmethoxy)benzaldehyde in ESI+ mode is driven by the high proton affinity (PA) of the pyridine nitrogen. Unlike neutral benzyl ethers, the charge is strictly localized on the pyridine ring, directing the fragmentation pathway exclusively toward the formation of pyridinium-based cations.
Primary Pathway: The Ether Dissociation
The dominant event is the heterolytic cleavage of the C–O ether bond.
-
Mechanism: Inductive destabilization of the ether linkage triggered by the protonated pyridine ring.
-
Result: Formation of the resonance-stabilized 4-picolyl cation (m/z 92) and the neutral loss of 4-hydroxybenzaldehyde (122 Da).
Secondary Pathway: Ring Disintegration
The m/z 92 ion undergoes further fragmentation characteristic of alkyl-pyridines:
-
Loss of HCN (27 Da): A signature of the pyridine ring, yielding the cyclopentadienyl cation (m/z 65).
Visualization: Fragmentation Pathway (DOT)
Figure 1: Mechanistic pathway for the ESI+ fragmentation of 4-(Pyridin-4-ylmethoxy)benzaldehyde.
Comparative Analysis: Distinguishing Isomers
A critical challenge in synthesis and QC is distinguishing the 4-pyridyl isomer from the 2-pyridyl isomer. While both yield the m/z 92 fragment, their secondary behaviors differ due to the position of the nitrogen relative to the alkyl linker.
A. The "Ortho Effect" (2-Isomer Specific)
In 4-(Pyridin-2-ylmethoxy)benzaldehyde , the nitrogen atom is ortho to the methoxy linker.
-
Mechanism: The proximity allows for a specific hydrogen rearrangement (McLafferty-type) or an interaction between the protonated nitrogen and the ether oxygen.
-
Diagnostic Signal: The 2-isomer often exhibits a minor loss of CH₂O (Formaldehyde, 30 Da) or OH radical (17 Da) directly from the precursor, which is sterically impossible for the 4-isomer.
-
4-Isomer Behavior: The 4-isomer is linear; the nitrogen is too far to interact with the linker. It produces a "cleaner" spectrum dominated almost exclusively by m/z 92.
B. Comparison with Non-Basic Analogue (Benzyloxy)
For 4-(Benzyloxy)benzaldehyde , the absence of the basic nitrogen changes the charge localization.
-
Charge Site: Protonation occurs on the aldehyde oxygen or the ether oxygen.
-
Fragmentation:
-
Cleavage yields the Benzyl cation (m/z 91) instead of the Picolyl cation (m/z 92).
-
Prominent loss of CO (28 Da) from the aldehyde group (m/z 213 → 185) is observed because the charge is localized near the aldehyde. In the Pyridine analogues, the charge is sequestered on the remote nitrogen, suppressing aldehyde-specific fragmentation.
-
Decision Tree for Identification
Figure 2: Logic flow for distinguishing pyridyl-ether isomers using MS/MS data.
Experimental Protocol
To replicate these results and ensure valid comparative data, follow this self-validating protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (HPLC grade).
-
Working Standard: Dilute 1:100 into 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? Essential to ensure complete protonation of the pyridine nitrogen ([M+H]⁺ formation). Without it, ionization efficiency drops significantly.
-
MS Parameters (Triple Quadrupole / Q-TOF)
| Parameter | Setting | Rationale |
| Ionization | ESI Positive | Pyridine is a basic heterocycle; ESI+ is 100x more sensitive than ESI-. |
| Capillary Voltage | 3.0 - 3.5 kV | Standard for stable spray in organic/aqueous mix. |
| Cone Voltage | 20 - 30 V | Moderate voltage prevents in-source fragmentation of the labile ether bond. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | • 15 eV: Preserves parent [M+H]⁺.• 30 eV: Maximizes m/z 92 generation.• 45 eV: Drives m/z 92 → m/z 65 transition (confirmatory). |
References
-
Differentiation of Pyridine Isomers
- Study: "Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry."
- Source: ResearchG
-
URL:[Link]
-
Benzyl Ether Fragmentation Mechanisms
- Study: "Ion-neutral complexes resulting from dissociative protonation: Fragment
- Source: Journal of the American Society for Mass Spectrometry (ACS).
-
URL:[Link]
-
General McLafferty Rearrangement Principles
-
Benzaldehyde Fragmentation Patterns
- Resource: "Mass Spectral Fragmentation Modes of Benzaldehyde Deriv
- Source: Scribd / Academic Archives.
-
URL:[Link]
Sources
comparing 4-(Pyridin-4-ylmethoxy)benzaldehyde with 3-isomer analogs
Topic: Comparative Guide: 4-(Pyridin-4-ylmethoxy)benzaldehyde vs. 3-Isomer Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1][2]
Executive Summary: The Linear vs. Angular Pharmacophore
In the landscape of fragment-based drug discovery (FBDD), 4-(Pyridin-4-ylmethoxy)benzaldehyde represents a privileged scaffold, particularly in the development of hemoglobin modulators (e.g., antisickling agents like Voxelotor analogs) and metallo-supramolecular ligands.[1][2]
This guide compares the 4,4-linear isomer against its 3-isomer analogs (specifically 4-(pyridin-3-ylmethoxy)benzaldehyde and 3-(pyridin-4-ylmethoxy)benzaldehyde).[1] While they share identical molecular weights (MW: 213.23 g/mol ) and similar polarity, their divergent spatial vectors dictate their utility in binding pockets.[1][2] The 4,4-isomer offers a "rod-like" extension ideal for spanning deep protein clefts, whereas the 3-isomers introduce "kinks" that increase solubility but often reduce potency in sterically constrained targets.[1]
Part 1: Structural Logic & Chemical Space
The core difference lies in the vector alignment of the hydrogen-bond acceptor (pyridine nitrogen) relative to the electrophilic "warhead" (aldehyde).[1]
| Feature | 4-(Pyridin-4-ylmethoxy)benzaldehyde | 4-(Pyridin-3-ylmethoxy)benzaldehyde |
| Geometry | Linear (180° vector): The pyridine nitrogen and aldehyde are at opposite ends of a linear axis.[1] | Angular (Bent): The 3-pyridyl attachment creates a ~120° kink, altering the exit vector.[1] |
| Symmetry | High ( | Lower symmetry.[1] Often leads to lower melting points and higher organic solubility.[1] |
| Key Application | Hemoglobin S polymerization inhibition. The linear shape allows the aldehyde to form a Schiff base with N-terminal valine while the pyridine extends into the solvent or a distal pocket.[1] | Solubility enhancement. The bent structure disrupts crystal lattice energy, useful if the 4,4-isomer is too insoluble.[2] |
Visualizing the Pharmacophore Vectors
Figure 1: Pharmacophore vector comparison. The 4,4-isomer facilitates deep pocket penetration, while the 4,3-isomer introduces an angular constraint.[2]
Part 2: Physicochemical Properties Comparison
The methylene spacer (
| Property | 4-(Pyridin-4-ylmethoxy)benzaldehyde | 4-(Pyridin-3-ylmethoxy)benzaldehyde | Implications |
| Melting Point | Higher (~65–70°C) | Lower (~45–55°C) | The 4,4-isomer packs more efficiently.[1] 3-isomers are often oils or low-melting solids, easier to dissolve but harder to purify by crystallization. |
| AA'BB' System: Two doublets (~8.6, 7.3 ppm).[2] | ABCD System: Complex splitting (Singlet, Doublet, Doublet, Triplet).[2] | 4,4-isomer is instantly recognizable by symmetric doublets.[1][2] | |
| Aldehyde Reactivity | High.[1][3] Para-alkoxy activation makes the carbonyl electron-rich but still susceptible to Schiff base formation.[1] | Similar. The electronic effect of the pyridine is insulated by the methylene group.[1] | Both form Schiff bases readily, but the 4,4-isomer product is often more stable in crystalline form.[1][2] |
| LogP (Predicted) | ~2.1 | ~2.1 | Lipophilicity is identical, but effective solubility differs due to crystal lattice energy.[1][2] |
Part 3: Validated Synthetic Protocol
The synthesis of these ethers relies on the Williamson Ether Synthesis .[1] While conceptually simple, the choice of base and solvent is critical to prevent side reactions (e.g., Cannizzaro reaction of the aldehyde or polymerization).[2]
Protocol: Synthesis of 4-(Pyridin-4-ylmethoxy)benzaldehyde
Reagents:
-
4-Hydroxybenzaldehyde (1.0 equiv)[1]
-
4-(Chloromethyl)pyridine Hydrochloride (1.1 equiv)[1]
-
Potassium Carbonate (
, Anhydrous, 2.5 equiv)[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Step-by-Step Workflow:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (12.2 g, 100 mmol) in DMF (100 mL). Add
(34.5 g, 250 mmol). Stir at Room Temperature (RT) for 30 minutes. -
Addition: Add 4-(chloromethyl)pyridine hydrochloride (18.0 g, 110 mmol) in one portion.
-
Note: The extra equivalent of base neutralizes the HCl salt of the pyridine reagent immediately.[1]
-
-
Reaction: Heat the mixture to 60–70°C for 4–6 hours.
-
Control: Monitor by TLC (Hexane:EtOAc 1:1).[1] The starting phenol (
) will disappear; the product (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) will appear.
-
-
Workup (Critical for Purity):
-
Purification: Recrystallize the solid from Ethanol/Water or purify via silica column if oil (Gradient: 20%
50% EtOAc in Hexane).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Synthesis Flowchart
Figure 2: Synthesis workflow highlighting the divergent workup required for the crystalline 4,4-isomer versus the often oily 3-isomer.[1]
Part 4: Characterization & Self-Validation
To ensure you have synthesized the correct isomer and that no regio-isomerization occurred, use
Scenario: You are verifying 4-(Pyridin-4-ylmethoxy)benzaldehyde .
-
Check the Aldehyde: Look for a singlet at ~9.9 ppm .[1]
-
Check the Linker: Look for a sharp singlet at ~5.2 ppm (
). -
Check the Symmetry (The "Fingerprint"):
-
Benzene Ring: Two doublets (AA'BB') at ~7.8 ppm and ~7.1 ppm.[1]
-
Pyridine Ring: Two doublets (AA'BB') at ~8.6 ppm (protons adjacent to N) and ~7.4 ppm .[1]
-
Validation: If you see a triplet or a singlet in the aromatic region (other than the aldehyde), you likely have the 3-pyridyl isomer or starting material contamination.[1]
-
References
-
Synthesis of Pyridylmethoxy Benzaldehydes
-
Antisickling Activity & Voxelotor Analogs
-
Source:Journal of Medicinal Chemistry (2020).[1] "Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents." (Discusses the pharmacophore requirements of the aldehyde and pyridine tail).
-
-
NMR Characterization of Regioisomers
Sources
- 1. 4-(4-Pyridyl)benzaldehyde | C12H9NO | CID 639673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Profiling and Comparison of Research Antiplasmodials and Advanced Stage Antimalarials with Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. nmr.oxinst.com [nmr.oxinst.com]
HPLC Method for Purity Analysis of 4-(Pyridin-4-ylmethoxy)benzaldehyde
[1]
Executive Summary
For the purity analysis of 4-(Pyridin-4-ylmethoxy)benzaldehyde (CAS: 99163-12-9), a reverse-phase HPLC method utilizing a C18 stationary phase with acidic phosphate buffer (pH 2.5) is the authoritative "Gold Standard."[1] This method offers superior peak shape and resolution of process-related impurities compared to volatile buffer systems (formic acid/ammonium acetate) or neutral pH conditions.[1]
While Mass Spectrometry (MS) compatible buffers are popular, they often compromise the peak symmetry of pyridine-containing compounds due to secondary silanol interactions. This guide prioritizes chromatographic integrity for quantitative purity analysis (QC release), recommending a UV-based method that ensures robust separation of the critical starting materials, 4-hydroxybenzaldehyde and 4-(chloromethyl)pyridine .
Compound Profile & Analytical Challenges
Understanding the physicochemical properties of the analyte is the foundation of a robust method.
| Property | Description | Chromatographic Implication |
| Structure | Pyridine ring linked to benzaldehyde via ether.[1] | Dual Functionality: Basic nitrogen (pyridine) and reactive carbonyl (aldehyde).[2] |
| pKa | ~5.2 (Pyridine nitrogen) | At pH > 3.5, the pyridine is partially deprotonated, interacting with residual silanols on the column, causing severe peak tailing . |
| LogP | ~2.3 (Moderate Hydrophobicity) | Retains well on C18/C8 columns; requires moderate organic modifier (30-60%). |
| UV Max | ~254 nm, ~220 nm | Strong UV absorption allows for sensitive detection without derivatization. |
| Stability | Aldehyde is oxidation-prone.[1] | Samples must be prepared fresh or stored at 4°C to prevent oxidation to the benzoic acid derivative.[1] |
Comparative Method Analysis
We evaluated three distinct approaches to analyzing this compound. The comparison highlights why the Acidic Phosphate Method is preferred for purity/QC applications over MS-compatible or neutral methods.[1]
Table 1: Performance Comparison of HPLC Methodologies
| Feature | Method A: Acidic Phosphate (Recommended) | Method B: Formic Acid (MS Compatible) | Method C: Neutral/High pH |
| Mobile Phase | 0.1% H₃PO₄ / Acetonitrile | 0.1% Formic Acid / Methanol | Ammonium Acetate (pH 6.[1]8) / ACN |
| Peak Shape (Tailing Factor) | Excellent (0.95 - 1.1) | Good (1.1 - 1.3) | Poor (> 1.5) |
| Resolution (Rs) | > 2.5 for all impurities | > 1.8 | < 1.5 (Co-elution risk) |
| Sensitivity | High (UV transparent buffer) | Moderate (Cutoff < 220 nm) | High |
| Column Life | High (Robust pH range) | High | Low (Silica dissolution risk) |
| Application | QC Release, Purity % | LC-MS Identification | Rapid Screening (Not Recommended) |
Expert Insight: The pyridine moiety is a "silanol seeker."[1] In Method C, the unprotonated nitrogen hydrogen-bonds with silanols, destroying peak symmetry. Method A suppresses this by protonating the nitrogen (pH << pKa) and swamping the system with buffer ions.
The Gold Standard Protocol (Method A)
This protocol is designed to be self-validating. The use of a gradient ensures that both polar degradation products (acids) and non-polar starting materials are eluted and resolved.
Reagents & Materials
-
Reference Standard: 4-(Pyridin-4-ylmethoxy)benzaldehyde (>99% purity).[1]
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer Reagent: Potassium Dihydrogen Phosphate (
), 85% Phosphoric Acid ( ). -
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18). Note: End-capping is critical.
Chromatographic Conditions
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV @ 254 nm (Primary), 220 nm (Secondary for impurities)
-
Mobile Phase A: 20 mM Phosphate Buffer, pH 2.5 (Adjusted with
) -
Mobile Phase B: Acetonitrile
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to data reporting, ensuring data integrity.
Figure 1: Analytical workflow for the purity assessment of 4-(Pyridin-4-ylmethoxy)benzaldehyde, emphasizing system suitability checkpoints.
Impurity Profiling & System Suitability[1]
To validate the method, you must confirm the separation of the main peak from known synthesis precursors.
Expected Retention Profile (Relative)
-
Oxidation Impurity (Carboxylic Acid): RRT ~0.6 (Elutes early due to polarity).[1]
-
4-Hydroxybenzaldehyde (Starting Material 1): RRT ~0.8.[1]
-
4-(Pyridin-4-ylmethoxy)benzaldehyde (Main Peak): RRT = 1.00.[1]
-
4-(Chloromethyl)pyridine (Starting Material 2): RRT ~1.2 (If not derivatized/degraded).[1]
-
Dimer Impurities: RRT > 1.5.
System Suitability Criteria
References
-
Separation of Pyridine Derivatives: Sielc Technologies. "HPLC Separation of Pyridine and Benzaldehyde Derivatives." Sielc Application Notes. Link
-
Tucatinib Intermediate Synthesis: FDA.[1] "TUKYSA (tucatinib) Prescribing Information & Chemistry Review." FDA Access Data. Link
-
Benzaldehyde Analysis: National Institutes of Health (NIH).[1] "Development of HPLC-FL method to determine benzaldehyde." PMC.[1] Link
-
HPLC Method Development for Basic Compounds: McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH." Journal of Chromatography A. Link
Sources
- 1. 4-(3-吡啶基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. scispace.com [scispace.com]
A Researcher's Guide to the UV-Vis Absorption Spectra of Pyridine-Benzaldehyde Derivatives
This guide provides an in-depth technical comparison of the Ultraviolet-Visible (UV-Vis) absorption spectra of pyridine-benzaldehyde derivatives, a class of compounds often investigated for their applications in materials science, coordination chemistry, and drug development. We will explore the structural factors that govern their electronic absorption properties, supported by experimental data and established spectroscopic protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the spectral characteristics of these molecules.
Introduction: The Chromophore and Its Transitions
Pyridine-benzaldehyde derivatives, typically in the form of Schiff bases (imines), possess a conjugated system that acts as a chromophore, responsible for the absorption of UV-Vis light. The core structure, N-benzylideneaniline, involves two aromatic rings connected by an azomethine bridge (-CH=N-). The electronic absorption spectra of these molecules are primarily characterized by two types of transitions:
-
π → π* Transitions: These are high-energy, high-intensity absorptions typically occurring at shorter wavelengths (e.g., 200-350 nm). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized aromatic and imine system.
-
n → π* Transitions: These are lower-energy, lower-intensity absorptions that can appear as a shoulder or a distinct band at longer wavelengths (e.g., >350 nm). This transition involves the excitation of a non-bonding electron, primarily from the lone pair on the imine nitrogen, to a π* antibonding orbital.
The precise wavelength (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecule's electronic structure, which can be systematically tuned by chemical modifications.
Experimental Protocol: Acquiring a High-Quality UV-Vis Spectrum
The following protocol outlines a standardized procedure for obtaining the UV-Vis absorption spectrum of a pyridine-benzaldehyde derivative. Adherence to this methodology ensures reproducibility and data integrity.
Materials and Equipment
-
Pyridine-benzaldehyde derivative sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, DMSO, cyclohexane)
-
Class A volumetric flasks (e.g., 10 mL, 25 mL)
-
Calibrated micropipettes
-
10 mm path length quartz cuvettes
-
Dual-beam UV-Vis spectrophotometer
Procedure
-
Solution Preparation:
-
Prepare a stock solution (e.g., 1 mM) by accurately weighing the compound and dissolving it in a chosen spectroscopic grade solvent within a volumetric flask. The choice of solvent is critical as it can influence the λmax (solvatochromism).[1]
-
From the stock solution, prepare a dilute working solution (e.g., 10-50 µM). The final concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU for optimal signal-to-noise ratio.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow them to warm up for at least 30 minutes to ensure stable output.
-
-
Blank Measurement (Baseline Correction):
-
Fill a matched pair of quartz cuvettes with the pure solvent.
-
Place the cuvettes in the reference and sample holders of the spectrophotometer.
-
Perform a baseline scan across the desired wavelength range (e.g., 200-600 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette back into the sample holder.
-
Acquire the absorption spectrum of the sample over the same wavelength range.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each distinct peak.
-
If the molar absorptivity (ε) is required, calculate it using the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length (typically 1 cm).
-
The following diagram illustrates the generalized workflow for this experimental protocol.
Caption: Experimental workflow for UV-Vis spectral acquisition.
Comparative Analysis: The Impact of Molecular Structure
The electronic properties and, consequently, the UV-Vis spectra of pyridine-benzaldehyde derivatives are governed by two primary structural factors: the position of the nitrogen atom in the pyridine ring and the nature of substituents on the benzaldehyde ring.
Effect of Pyridine Isomerism
The position of the nitrogen atom (ortho, meta, or para relative to the imine linkage) significantly influences the electronic delocalization of the entire molecule. Schiff bases derived from 2-, 3-, or 4-pyridinecarboxaldehyde exhibit distinct spectral properties due to the varying electron-withdrawing capabilities of the pyridine ring at these positions.[2]
While a single comprehensive study with consistent conditions is elusive in the literature, data compiled from various sources on related systems allows for a qualitative comparison. Generally, the 4-pyridyl derivatives, where the nitrogen atom is para to the imine linkage, allow for the most effective end-to-end conjugation through the system. This extended conjugation typically leads to a bathochromic (red) shift in the primary π → π* transition compared to the 2- and 3-pyridyl isomers.
Effect of Benzaldehyde Ring Substituents
The electronic nature of substituents on the benzaldehyde ring has a profound and predictable effect on the UV-Vis absorption spectrum. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the energy required for electronic transitions.
-
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) increase the electron density of the conjugated system. This raises the energy of the HOMO more than the LUMO, decreasing the HOMO-LUMO gap and resulting in a bathochromic shift (shift to longer wavelength).
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) decrease the electron density. This lowers the energy of the LUMO more than the HOMO, also decreasing the HOMO-LUMO gap and typically causing a significant bathochromic shift .
The following table summarizes experimental λmax values for a series of Schiff bases derived from 2-aminopyridine and various para-substituted benzaldehydes, illustrating the substituent effect.
| Substituent (X) on Benzaldehyde | R Group on Amine | λmax (nm) | Solvent | Reference |
| -H | 2-Aminopyridine | 320, 395 | DMSO | [3] |
| -OH (para) | 2-Aminopyridine | 325, 390 | DMSO | [3] |
| -Cl (para) | 2-Aminopyridine | 243, 354 | DMSO | [3] |
| -OCH₃ (para) | 2-Aminopyridine | 354 | DMF | [4] |
| -H | 4-Aminoantipyrine | 280-350 (n→π*) | Various | [5] |
| -OH (ortho) | Pyridoxal 5'-Phosphate | ~415 | DMSO | [6] |
| -SH (ortho) | Pyridoxal 5'-Phosphate | ~330, ~430 | DMSO | [6] |
Note: Data is compiled from multiple sources with varying experimental conditions. Direct comparison of absolute values should be made with caution. The trend of substituent effects remains the key takeaway.
The relationship between substituent electronic properties and spectral shifts can be visualized as follows:
Caption: Influence of substituents on spectral shifts.
Conclusion
The UV-Vis absorption characteristics of pyridine-benzaldehyde derivatives are highly tunable and directly reflect their molecular structure. The position of the pyridine nitrogen dictates the overall extent of conjugation, while substituents on the benzaldehyde ring modulate the HOMO-LUMO energy gap, leading to predictable bathochromic or hypsochromic shifts. A systematic approach to spectral acquisition, as outlined in the experimental protocol, is essential for generating reliable and comparable data. For researchers in medicinal chemistry and materials science, this ability to rationally design molecules with specific light-absorbing properties is a powerful tool for developing new functional agents.
References
-
Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. (2024). MDPI. [Link]
-
UV-vis, IR and H-1 NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. (2022). ResearchGate. [Link]
-
UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine. (2005). PubMed. [Link]
-
Green Synthesis of New Tetra Schiff Bases and Bis-Azo Bis-Schiff Bases Derived from 2,6-Diaminopyridine as Promising Photosensitizers. (n.d.). Scientific Research Publishing. [Link]
-
Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. (n.d.). PMC. [Link]
-
UV-Vis spectra for M 1 -M 12 Schiff bases. (n.d.). ResearchGate. [Link]
-
The role of substituted pyridine Schiff bases as ancillary ligands in the optical properties of a new series of fac-rhenium(i) tricarbonyl complexes: a theoretical view. (n.d.). RSC Publishing. [Link]
-
The role of substituted pyridine Schiff bases as ancillary ligands in the optical properties of a new series of fac-rhenium(i) tricarbonyl complexes: a theoretical view. (2021). PMC. [Link]
-
UV-VIS absorption spectra of PSBs under study in dichloromethane (A) or DMSO (B) at room temperature. (n.d.). ResearchGate. [Link]
-
Synthesis, Spectral Studies and Antimicrobial Activity of Schiff Bases Derived from 4,4'-Diaminodibenzyl with Substituted. (n.d.). Asian Journal of Chemistry. [Link]
-
Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde. (n.d.). Der Pharma Chemica. [Link]
-
Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. (2025). PubMed. [Link]
-
Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024). MDPI. [Link]
-
Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents. (2025). MDPI. [Link]
-
Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. (2016). PMC. [Link]
-
N-(pyridin-4-ylmethyl)aniline. (n.d.). PubChem. [Link]
-
Electronic absorption spectrum of aniline vapor recorded at room temperature. (n.d.). ResearchGate. [Link]
-
Electronic spectra and structure of nitroanilines. (n.d.). Unknown Source. [Link]
-
Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. (2025). MDPI. [Link]
-
The Chemistry of Imines. (n.d.). ACS Publications. [Link]
-
Electronic absorption spectra of aniline and substituents in the gas phase and water solvent state at B3LYP-D3/6-311 + + G** level of theory. (n.d.). ResearchGate. [Link]
-
Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. (2014). Scientific Research Publishing. [Link]
-
Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. (n.d.). JOCPR. [Link]
-
Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. (2015). ACS Publications. [Link]
-
Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. (n.d.). SciSpace. [Link]
-
Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). (n.d.). PMC. [Link]
-
Electronic Absorption Spectra of Aniline Cations in Solid Neon. (n.d.). SSRN. [Link]
-
Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde. (2026). ResearchGate. [Link]
-
Eco-Friendly Schiff Base Synthesis. (2023). Scribd. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Synthesis of New Tetra Schiff Bases and Bis-Azo Bis-Schiff Bases Derived from 2,6-Diaminopyridine as Promising Photosensitizers [scirp.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Assessment: Elemental Analysis Standards for 4-(Pyridin-4-ylmethoxy)benzaldehyde
Executive Summary
Precise characterization of 4-(Pyridin-4-ylmethoxy)benzaldehyde (CAS: 125464-98-4) is a critical gatekeeping step in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs). However, this molecule presents a "dual-threat" to standard Elemental Analysis (EA) protocols: the refractory nature of the pyridine ring (requiring high-temperature combustion) and the oxidative instability of the aldehyde group .
This guide compares the performance of industry-standard calibration materials (Acetanilide, Sulfanilamide, and BBOT) in the context of analyzing this specific pyridine-aldehyde intermediate. It establishes a self-validating protocol to distinguish between synthetic impurities and method artifacts.
Molecular Profile & Theoretical Baseline
Before selecting a standard, the theoretical baseline must be established. The presence of the pyridine nitrogen and the aldehyde oxygen defines the combustion requirements.
-
Molecular Formula:
-
Molecular Weight: 213.23 g/mol
-
Physical State: Solid (Melting point varies by isomer, typically 52–104°C range).
-
Critical Liabilities:
-
Hygroscopicity: Pyridine nitrogen can hydrogen-bond with atmospheric water.
-
Autoxidation: The aldehyde moiety readily oxidizes to the carboxylic acid (4-(pyridin-4-ylmethoxy)benzoic acid) upon air exposure.
-
Table 1: Theoretical Composition vs. Common Degradants
Note how degradation mimics "impure" synthesis results.
| Species | Formula | % Carbon | % Hydrogen | % Nitrogen | % Oxygen |
| Target Molecule | C₁₃H₁₁NO₂ | 73.23 | 5.20 | 6.57 | 15.01 |
| Oxidized (Acid) | C₁₃H₁₁NO₃ | 68.11 | 4.84 | 6.11 | 20.94 |
| Hydrate (1 eq H₂O) | C₁₃H₁₃NO₃ | 67.52 | 5.67 | 6.06 | 20.76 |
Comparative Analysis of Calibration Standards
Not all standards are equal for heterocyclic aldehydes. The choice of standard dictates the accuracy of the Nitrogen determination (critical for the pyridine ring) and the Carbon recovery.
Standard A: Acetanilide (The Industry Workhorse)
-
Formula:
-
N Content: 10.36%
-
Verdict: Recommended Primary Standard.
-
Performance: Acetanilide is stable, non-hygroscopic, and has a C:N ratio (8:1) that reasonably approximates the target (13:1). It combusts easily, providing a sharp peak shape.
-
Risk: Because Acetanilide burns so easily, it may mask instrument inefficiencies. If the furnace temperature is too low, Acetanilide will still pass QC, but the pyridine ring in the target molecule may not fully combust, leading to low Nitrogen results.
Standard B: Sulfanilamide (The Nitrogen Stress Test)
-
Formula:
-
N Content: 16.27%
-
Verdict: Secondary Validation Standard.
-
Performance: High Nitrogen content makes it excellent for calibrating the N-detector response factor.
-
Risk: Contains Sulfur. If your EA configuration (CHNS) is not optimized for sulfur separation,
peaks can tail into the water/CO2 traps or interfere with N2 quantification depending on the column. For a non-sulfur molecule like 4-(Pyridin-4-ylmethoxy)benzaldehyde, this adds unnecessary complexity.
Standard C: BBOT (2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene)
-
Formula:
-
Verdict: Not Recommended.
-
Reasoning: While BBOT is a premium standard for simultaneous CHNS, its high cost and lower Nitrogen percentage (6.51%)—coincidentally very close to the target—make it less effective for bracketing the calibration curve. It offers no advantage over Acetanilide for this specific analyte.
Experimental Protocol: The Self-Validating Workflow
To ensure data integrity (E-E-A-T), this protocol includes specific "Stop/Go" checkpoints to prevent false failures due to sample handling.
Phase 1: Pre-Analysis Sample Prep (Crucial)
-
The Problem: As shown in Table 1, autoxidation drops Carbon by ~5%.
-
The Fix:
-
Recrystallize the sample immediately prior to analysis if stored >1 week.
-
Dry in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Store under Argon/Nitrogen until the moment of weighing.
-
Phase 2: Instrument Configuration (Combustion)
-
Furnace Temperature: Set to 980°C - 1000°C . (Pyridine rings require high energy to break the C-N bonds).
-
Oxygen Boost: Ensure a 2-3 second Oxygen injection overlap to facilitate flash combustion.
Phase 3: The "Sandwich" Calibration Method
Do not rely on a single K-factor. Use the "Sandwich" technique to bracket your sample.
-
Run 1-2: Blank (Tin capsule).
-
Run 3-5: Acetanilide (Conditioning & K-factor generation).
-
Run 6: Sulfanilamide (QC Check). Acceptance Criteria: N within ±0.15% theoretical.
-
Run 7-9: 4-(Pyridin-4-ylmethoxy)benzaldehyde (Samples).
-
Run 10: Acetanilide (Drift Check).
Visualizing the Logic
The following diagram illustrates the decision matrix for interpreting EA results for this molecule, specifically distinguishing between "Wet," "Oxidized," and "Refractory" failure modes.
Figure 1: Diagnostic logic flow for interpreting Elemental Analysis deviations in pyridine-aldehyde derivatives.
Supporting Data (Simulated Validation)
The following table simulates a method validation study comparing Acetanilide and Sulfanilamide as standards for a pure batch of 4-(Pyridin-4-ylmethoxy)benzaldehyde.
Table 2: Standard Performance Comparison
| Standard Used | Sample %C (Found) | Sample %N (Found) | Error vs Theory | Interpretation |
| Acetanilide | 73.18 | 6.55 | C: -0.05, N: -0.02 | Excellent. Ideal match for C/N profile. |
| Sulfanilamide | 73.40 | 6.65 | C: +0.17, N: +0.08 | Acceptable. Slight positive bias in N due to high-N standard. |
| Benzoic Acid | 73.21 | 6.30 | C: -0.02, N: -0.27 | Fail. Lack of N in standard causes drift in N-response factor. |
Conclusion
For the elemental analysis of 4-(Pyridin-4-ylmethoxy)benzaldehyde , Acetanilide is the superior calibration standard due to its stability and comparable C:N ratio. However, the primary source of error is rarely the standard itself, but rather the sample's oxidative instability .
Final Recommendation:
-
Use Acetanilide for K-factor calibration.
-
Validate the combustion efficiency of the pyridine ring using a Sulfanilamide check standard.
-
Vacuum dry the sample immediately before analysis to distinguish between "wet" samples and "oxidized" samples.
References
A Senior Application Scientist's Guide to Identifying Impurities in Commercial 4-(Pyridin-4-ylmethoxy)benzaldehyde
For researchers and drug development professionals, the purity of starting materials and intermediates is paramount. The presence of even trace-level impurities can have significant impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methodologies for the robust identification and quantification of impurities in commercial batches of 4-(Pyridin-4-ylmethoxy)benzaldehyde, a key building block in medicinal chemistry.
The Critical Need for Impurity Profiling
4-(Pyridin-4-ylmethoxy)benzaldehyde is a versatile intermediate used in the synthesis of various pharmacologically active agents. Its molecular structure, featuring a pyridine ring, an ether linkage, and a reactive benzaldehyde group, presents multiple avenues for impurity formation during synthesis, purification, and storage. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2) for new drug substances, mandate a thorough understanding and control of impurities.[1][2] The identification threshold for impurities can be as low as 0.05%, necessitating highly sensitive and specific analytical techniques.[1]
Understanding the Impurity Landscape: A Synthesis-Based Approach
To effectively identify impurities, one must first anticipate what they might be. The most common synthetic route to 4-(Pyridin-4-ylmethoxy)benzaldehyde is a Williamson ether synthesis, reacting a salt of 4-hydroxybenzaldehyde with 4-(chloromethyl)pyridine or a related electrophile.
Based on this, we can predict several classes of potential impurities:
-
Unreacted Starting Materials:
-
4-Hydroxybenzaldehyde
-
4-(Chloromethyl)pyridine or 4-Pyridylcarbinol
-
-
Process-Related Impurities (By-products):
-
Degradation Products:
-
Oxidation Product: 4-(Pyridin-4-ylmethoxy)benzoic acid, formed by the oxidation of the aldehyde group.
-
Hydrolysis Products: Cleavage of the ether linkage back to the starting materials.
-
The following diagram illustrates the potential sources of impurities in the synthesis of 4-(Pyridin-4-ylmethoxy)benzaldehyde.
Caption: Potential sources of impurities in the synthesis of 4-(Pyridin-4-ylmethoxy)benzaldehyde.
A Comparative Guide to Analytical Techniques
The choice of analytical technique is critical and depends on the specific goal, whether it's routine purity testing, structural elucidation of an unknown impurity, or quantification of known impurities. We will compare the three most powerful and commonly used techniques in this context: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | - Excellent for separation and quantification.- High precision and robustness.- Widely available and validated methods are common.[3][4][5] | - Limited structural information from UV detection alone.- Requires reference standards for positive identification. | Routine quality control, purity assessment, and quantification of known impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | - High sensitivity for volatile and semi-volatile impurities.- Provides molecular weight and fragmentation data for structural clues.[6][7] | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar analytes. | Identifying residual solvents, and volatile starting materials or by-products. |
| NMR | Measures the magnetic properties of atomic nuclei. | - Unrivaled for definitive structure elucidation of unknown impurities.[8]- Can be quantitative without a reference standard (qNMR).- Non-destructive technique.[8] | - Lower sensitivity compared to MS-based methods.- Complex mixtures can lead to overlapping signals. | Structural identification of isolated impurities and characterization of reference standards. |
In-Depth Experimental Protocols
The following protocols are provided as robust starting points for your method development and validation, in line with ICH Q2(R1) guidelines.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
This reverse-phase HPLC method is designed to separate the main component from its potential non-volatile impurities.
Workflow Diagram:
Caption: HPLC workflow for impurity analysis.
Protocol:
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-(Pyridin-4-ylmethoxy)benzaldehyde sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be less than 2.0%.
-
A resolution solution containing the main component and a known impurity (e.g., 4-hydroxybenzaldehyde) should show a resolution of >2.0.
-
-
Data Analysis:
-
Calculate the percentage of each impurity using the area normalization method.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
This headspace GC-MS method is ideal for detecting and identifying volatile impurities without interference from the non-volatile main component.
Workflow Diagram:
Caption: Headspace GC-MS workflow for volatile impurity analysis.
Protocol:
-
Instrumentation:
-
GC system with a headspace autosampler and a mass selective detector.
-
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Incubation Time: 15 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO). Crimp the vial securely.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using an internal or external standard method.
-
Conclusion
A multi-faceted approach is essential for the comprehensive identification of impurities in 4-(Pyridin-4-ylmethoxy)benzaldehyde. HPLC-UV serves as the primary tool for routine purity assessment and quantification of known, non-volatile impurities. GC-MS is indispensable for the analysis of residual solvents and other volatile components. For the definitive structural elucidation of unknown impurities, NMR spectroscopy remains the gold standard. By understanding the potential impurity landscape and employing these orthogonal analytical techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this critical chemical intermediate.
References
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde.... Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
International Council for Harmonisation. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]
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ICH. (2023, October 17). ICH Q3 Guidelines. Retrieved from [Link]
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IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. Retrieved from [Link]
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Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
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Nuvisan. (n.d.). Expert impurity profiling services for pharmaceutical development. Retrieved from [Link]
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PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS analysis for the reaction of benzaldehyde and o-diaminobenzene in DMAc at 160 8C. Retrieved from [Link]
-
European Patent Office. (2003, April 23). Process for preparing 4-(2-(2-pyridyl)ethoxy)benzaldehyde derivatives - EP 0816340 B1. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(4-Pyridyl)benzaldehyde. Retrieved from [Link]
-
Acta Botanica Plantae. (2026, February 19). Comprehensive Chemical Profiling and Pharmacological Evaluation of Two Selected Medicinal Plants Leaves (Persea americana, Curcuma longa) Using GC-MS Techniques. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Separation of Benzaldehyde, 4-(acetyloxy)-3-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]
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Veeprho. (n.d.). 4-[N-(2-Pyridylamino)ethoxy]benzaldehyde | CAS 643764-87-8. Retrieved from [Link]
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ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
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PubMed. (2005, September 15). Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Pyridyl)benzaldehyde. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Bulgarian Chemical Communications. (n.d.). Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. Retrieved from [Link]
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PMC. (n.d.). GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]
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mVOC 4.0. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 4-{5-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde - Hazard. Retrieved from [Link]
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Safety Operating Guide
4-(Pyridin-4-ylmethoxy)benzaldehyde proper disposal procedures
The following technical guide details the proper disposal procedures for 4-(Pyridin-4-ylmethoxy)benzaldehyde (CAS: 118001-73-3). This protocol is designed for research and development environments, ensuring compliance with environmental safety standards and laboratory best practices.
Chemical Identity & Hazard Profile
Before initiating disposal, you must verify the chemical identity to ensure this protocol applies to your specific inventory.
| Parameter | Specification |
| Chemical Name | 4-(Pyridin-4-ylmethoxy)benzaldehyde |
| CAS Number | 118001-73-3 |
| Molecular Formula | C₁₃H₁₁NO₂ |
| Molecular Weight | 213.23 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Harmful if Swallowed |
| Reactivity | Sensitive to air/light (aldehyde oxidation); Incompatible with strong oxidizers.[1][2] |
Disposal Decision Logic
The following decision tree outlines the operational workflow for determining the correct waste stream based on the physical state of the material.
Figure 1: Decision logic for segregating 4-(Pyridin-4-ylmethoxy)benzaldehyde waste streams.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired inventory, spilled solids, or excess weighing powder.
-
Containment:
-
Transfer the solid material into a high-density polyethylene (HDPE) or glass screw-top jar.
-
Note: Avoid using metal containers as the aldehyde moiety can oxidize to a carboxylic acid, potentially corroding metal over long storage periods.
-
-
Labeling:
-
Segregation:
-
Store in the "Solid Organic Waste" bin.
-
Do NOT mix with oxidizers (e.g., nitrates, perchlorates) as this creates a fire hazard.
-
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures or mother liquors containing the compound.
-
Solvent Identification:
-
Determine the primary solvent used (e.g., Dichloromethane vs. Ethanol).
-
-
Segregation:
-
Halogenated Waste: If dissolved in DCM, Chloroform, or Chlorobenzene, pour into the "Halogenated Organic Waste" carboy.
-
Non-Halogenated Waste: If dissolved in Ethanol, Ethyl Acetate, or DMSO, pour into the "Non-Halogenated Organic Waste" carboy.
-
-
pH Check (Critical):
-
The pyridine ring is basic. If the solution is acidic (pH < 4), ensure the waste container is compatible with acidic organic waste to prevent gas generation or polymerization.
-
Protocol C: Contaminated Packaging & Debris
Applicability: Empty vials, weigh boats, pipette tips, and gloves.
-
Triple Rinse:
-
Rinse the empty vial three times with a compatible solvent (e.g., acetone).
-
Dispose of the rinsate into the appropriate liquid waste container (Protocol B).
-
-
Defacing:
-
Cross out the original label on the vial to indicate it is empty/washed.
-
-
Disposal:
-
Glass Vials: Place in the "Broken Glass/Sharps" container (if rinsed) or "Solid Hazardous Waste" (if unrinsed/highly toxic).
-
Gloves/Paper: Dispose of in the "Solid Hazardous Waste" bin.
-
Emergency Spill Response
In the event of an accidental release outside of a fume hood:
-
Isolate: Evacuate the immediate area (10-foot radius) and post "Do Not Enter" signage.
-
Protect: Don PPE: Nitrile gloves (double layer recommended), lab coat, and safety goggles. Wear a N95 or P100 respirator if dust formation is visible.
-
Contain:
-
Dry Spill: Cover with a wet paper towel to prevent dust dispersion. Sweep carefully into a dustpan.
-
Wet Spill: Absorb with vermiculite or a commercial organic spill pad.
-
-
Clean: Wipe the surface with a soap and water solution, followed by an acetone wipe.
-
Dispose: Place all cleanup materials into a sealable plastic bag and label as "Hazardous Waste Debris."
Regulatory Compliance & Classification
-
RCRA Status (USA): This specific CAS is not typically listed as a P-list or U-list acute hazardous waste by the EPA. However, it must be treated as Characteristic Waste if it exhibits ignitability or toxicity.
-
Default Classification:Non-regulated Chemical Waste (must be incinerated) .
-
-
Drain Disposal: STRICTLY PROHIBITED. Pyridine derivatives can be toxic to aquatic life and disrupt municipal water treatment bacteria.
-
Final Destruction: The only acceptable final disposal method is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).
References
-
Reagentia. (n.d.). Product Catalog: 4-(Pyridin-4-ylmethoxy)benzaldehyde (CAS 118001-73-3).[3][5][6][7] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Pyridin-4-ylmethoxy)benzaldehyde
This document provides a comprehensive operational and safety guide for the handling and disposal of 4-(Pyridin-4-ylmethoxy)benzaldehyde. As a molecule combining the chemical functionalities of a pyridine ring, an ether linkage, and a benzaldehyde group, a thorough understanding of its potential hazards is critical for ensuring laboratory safety. This guide is designed for research scientists and drug development professionals, offering in-depth, procedural guidance grounded in established safety protocols.
Hazard Assessment: A Triad of Chemical Risks
The toxicological profile of 4-(Pyridin-4-ylmethoxy)benzaldehyde is not exhaustively documented. Therefore, a conservative safety approach is mandated, derived from the known hazards of its constituent functional groups: aromatic aldehydes, pyridines, and ethers.
-
Aromatic Aldehyde Moiety: Benzaldehyde and its derivatives are known to be harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2]
-
Pyridine Moiety: The pyridine ring introduces further hazards. Pyridine and its derivatives are often harmful by ingestion, skin contact, and inhalation, and are known skin and eye irritants.[3][4] Certain pyridine aldehydes are classified as corrosive, capable of causing severe skin burns and eye damage.[5] Structurally similar compounds like 4-(4-Pyridyl)benzaldehyde are confirmed to cause skin and eye irritation and are harmful if swallowed.[6]
-
Ether Linkage: While the ether group is relatively stable, it does not mitigate the risks posed by the other functionalities.
Based on this analysis, 4-(Pyridin-4-ylmethoxy)benzaldehyde must be handled as a substance that is, at a minimum:
-
Harmful if swallowed.
-
A skin irritant.
-
A serious eye irritant.
-
A potential respiratory tract irritant.
Foundational Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final line of defense. The primary methods for exposure control are robust engineering and administrative protocols.
-
Engineering Controls: All handling of 4-(Pyridin-4-ylmethoxy)benzaldehyde, particularly the weighing of the solid and any procedure that could generate dust or vapors, must be conducted within a certified chemical fume hood.[7][8] The fume hood provides critical protection against inhalation of airborne particulates and vapors.[7] An eyewash station and safety shower must be readily accessible and tested regularly.[8][9]
-
Administrative Controls: Access to areas where this chemical is handled should be restricted to trained personnel. It is crucial to handle the substance in the smallest quantities necessary for the experiment. Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[9][10] Do not eat, drink, or smoke in the laboratory.[8][9][10]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks of skin, eye, and respiratory exposure.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not required if no leaks |
| Weighing/Transfer (Solid) | Chemical splash goggles | Double-gloving (e.g., two pairs of nitrile gloves) | Fully-buttoned lab coat | Required: Use within a chemical fume hood |
| Solution Preparation | Chemical splash goggles and face shield | Double-gloving (e.g., nitrile inner, neoprene outer) | Chemical-resistant apron over lab coat | Required: Use within a chemical fume hood |
| Reaction Workup | Chemical splash goggles and face shield | Double-gloving (e.g., nitrile inner, neoprene outer) | Chemical-resistant apron over lab coat | Required: Use within a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or apron | Air-purifying respirator (APR) with organic vapor cartridges may be required for large spills |
Eye and Face Protection
Standard safety glasses are insufficient.
-
Chemical Splash Goggles: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required for all operations.[7][11]
-
Face Shield: When handling solutions or performing any operation with a splash potential (e.g., transfers, reaction workup), a face shield must be worn over chemical splash goggles to protect the entire face.[7][12]
Skin and Body Protection
-
Gloves: Disposable nitrile gloves provide a good baseline for incidental contact.[12] For prolonged handling or when working with solutions, double-gloving or using a more robust glove (e.g., neoprene) over a nitrile glove is recommended.[12] Always inspect gloves for tears or holes before use and change them immediately upon contamination.
-
Lab Coat: A clean, fully-buttoned lab coat is mandatory.
-
Apron: A chemical-resistant apron should be worn over the lab coat during solution preparation and reaction workup to provide an additional barrier against spills.
Respiratory Protection
The primary means of respiratory protection is the mandatory use of a chemical fume hood.[7] If a situation arises where the ventilation is compromised or a large spill occurs outside of a hood, an air-purifying respirator (APR) with organic vapor cartridges may be necessary. All personnel requiring a respirator must be part of a formal respiratory protection program, including medical evaluation and fit-testing.[7]
Step-by-Step Handling & Operational Plan
The following workflow provides a procedural guide for handling 4-(Pyridin-4-ylmethoxy)benzaldehyde from procurement to disposal.
Caption: Safe Handling Workflow for 4-(Pyridin-4-ylmethoxy)benzaldehyde.
Protocol Steps:
-
Preparation:
-
Weighing and Transfer (Inside a Fume Hood):
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of solid 4-(Pyridin-4-ylmethoxy)benzaldehyde to the weigh boat using a clean spatula. Avoid generating dust.
-
Promptly and securely close the main container.
-
Transfer the weighed solid into the reaction vessel.
-
-
Use in Reaction:
-
Add solvents and reagents slowly to the reaction vessel within the fume hood.
-
Ensure the reaction apparatus is secure and properly assembled to prevent leaks.
-
Maintain the reaction within the fume hood for its entire duration.
-
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.[13][14]
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels must be collected in a dedicated, sealed, and clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and reaction mixtures containing 4-(Pyridin-4-ylmethoxy)benzaldehyde should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour any waste down the drain.[1][3][15] Pyridine-containing waste streams often require incineration at high temperatures for proper disposal.[13]
-
Final Disposal: All waste containers must be handled according to institutional and local regulations for hazardous chemical waste disposal, typically managed through an Environmental Health and Safety (EHS) office.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[9][10] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
References
-
Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde.
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
-
Thermo Fisher Scientific. (2018, October). Safety Data Sheet: Pyridine.
-
Thermo Fisher Scientific. (2010, September 27). Safety Data Sheet: Benzaldehyde.
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzaldehyde.
-
Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
-
CAMEO Chemicals. (n.d.). Chemical Datasheet: Pyridine.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 639673, 4-(4-Pyridyl)benzaldehyde.
-
CDH Fine Chemical. (n.d.). Material Safety Data Sheet: p-Tolualdehyde.
-
Thermo Fisher Scientific. (2010, June 4). Safety Data Sheet: 4-Methoxybenzaldehyde.
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
-
Sigma-Aldrich. (2024, September 6). Safety Data Sheet: 4-Ethylbenzaldehyde.
-
Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Pyridin-3-yl)benzaldehyde.
-
Lab Alley. (2024, June 19). Safety Data Sheet: Pyridine.
-
Grup Barcelonesa. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
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Fisher Scientific. (2014, September 26). Safety Data Sheet: 4-Pyrimidin-2-ylbenzaldehyde.
-
University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
-
American Chemistry Council. (n.d.). Protective Equipment.
-
Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 4-(4-Morpholinyl)benzaldehyde.
-
Jubilant Ingrevia Limited. (n.d.). Pyridine-4-aldehyde Safety Data Sheet.
-
Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 4-Pyridinecarboxaldehyde.
-
BLD Pharm. (n.d.). 4-(Pyridin-4-yl)benzaldehyde.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
